molecular formula C₈¹³CH₁₃N₃O₄ B1161138 2'-Deoxycytidine-2'-13C

2'-Deoxycytidine-2'-13C

Cat. No.: B1161138
M. Wt: 228.21
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxycytidine-2'-13C is a chemically synthesized, atom-specific 13C-labeled deoxyribonucleoside. It serves as a crucial building block in the solid-phase synthesis of oligonucleotides, enabling advanced Nuclear Magnetic Resonance (NMR) spectroscopy studies of DNA . By incorporating this stable isotope label into specific positions of a DNA strand, researchers can significantly simplify the process of resonance assignment, which is often a major challenge, especially in larger DNA constructs or those with high spectral degeneracy . The primary research value of this compound lies in its application for investigating the structural features and dynamic properties of DNA, which are essential for its biological function. This includes probing micro- to millisecond dynamics, characterizing the kinetics of exchange between different conformational states (such as folded G-quadruplexes or Holliday junction mimics), and studying DNA interactions with proteins and other modifiers . The site-specific 13C-label creates isolated spin pairs with straightforward relaxation behavior, making it particularly advantageous for a range of NMR experiments designed to elucidate kinetics and dynamics, such as relaxation dispersion and ZZ-exchange spectroscopy . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₈¹³CH₁₃N₃O₄

Molecular Weight

228.21

Synonyms

1-(2-Deoxy-β-D-ribofuranosyl)cytosine-2’-13C 4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone-2’-13C Cytosine Deoxyribonucleoside-2’-13C;  Cytosine Deoxyriboside-2’-13C;  Deoxycytidine-2’-13C; 

Origin of Product

United States

Foundational & Exploratory

Mitigating Spectral Crowding in Nucleic Acid NMR: A Comparative Analysis of 2'-Deoxycytidine-2'-13C and Uniform 13C Labeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The study of nucleic acid structure and dynamics by Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern molecular biology and drug discovery. However, as the size of DNA and RNA molecules increases, so does the complexity of their NMR spectra, leading to severe signal overlap or "spectral crowding." This guide provides an in-depth technical analysis of two powerful isotopic labeling strategies used to overcome this fundamental limitation: site-specific 2'-Deoxycytidine-2'-¹³C labeling and uniform ¹³C labeling. We will explore the core principles, practical applications, and experimental considerations for each approach, offering researchers, scientists, and drug development professionals the necessary insights to select and implement the optimal strategy for their specific research goals.

The Challenge: Spectral Crowding in Nucleic Acid NMR

The inherent chemical diversity of the four standard nucleotides is limited, causing the NMR signals from different residues within a DNA or RNA molecule to resonate at very similar frequencies. In a simple one-dimensional ¹H NMR spectrum, this results in a dense, poorly resolved forest of peaks, particularly in the sugar proton region (3.5-5.0 ppm) and the aromatic region (7.0-8.5 ppm).

To resolve this, two-dimensional (2D) and three-dimensional (3D) NMR experiments are employed, which correlate protons with other nuclei, most commonly ¹³C and ¹⁵N. In a typical 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment on an unlabeled DNA sample, each C-H pair produces a distinct peak. However, for oligonucleotides larger than a few dozen residues, even this approach is insufficient. The sheer number of signals leads to significant spectral overlap, making unambiguous resonance assignment—the first critical step in any NMR structure determination—a formidable challenge.

This is where isotopic labeling becomes an indispensable tool. By selectively or uniformly replacing naturally abundant ¹²C (which is NMR-inactive) with the NMR-active ¹³C isotope, we can dramatically simplify spectra and enable the use of powerful ¹³C-edited NMR experiments.

Uniform ¹³C Labeling: The Power and the Problem

Uniform ¹³C labeling involves synthesizing a nucleic acid where every carbon atom has been replaced with ¹³C. This is typically achieved by expressing the RNA in bacteria grown on ¹³C-enriched glucose or, for DNA, by using ¹³C-labeled phosphoramidites in solid-phase synthesis.

Core Principle and Advantages

The primary advantage of uniform ¹³C labeling is that it enables the full suite of heteronuclear 3D and 4D NMR experiments originally developed for protein structure determination. Experiments like the HNCACB, CBCA(CO)NH, and C(CO)NH are used to trace covalent pathways through the molecule, providing a robust method for sequential resonance assignment. Furthermore, the large one-bond ¹J-coupling between adjacent ¹³C nuclei can be exploited in experiments that correlate neighboring sugar carbons, providing crucial information for assigning the complex sugar spin systems.

The Lingering Issue: Reintroducing Crowding

While powerful, uniform ¹³C labeling is not a panacea for spectral crowding. In fact, it introduces a new layer of complexity. The very ¹J-couplings that are useful for sequential assignment also split the signals in the ¹³C dimension of an HSQC spectrum, effectively creating more peaks and potentially worsening the overlap, especially in regions with high signal density like the ribose C4' and C5' regions.

This effect is particularly pronounced in larger RNAs or complex DNA structures where conformational heterogeneity further broadens the signals. The result can be a spectrum that, while information-rich, is still challenging to interpret due to the sheer density of peaks.

Site-Specific Labeling: The Surgical Approach with 2'-Deoxycytidine-2'-¹³C

An alternative and often more elegant solution is site-specific isotopic labeling. This strategy involves incorporating a ¹³C label at only a single, specific carbon position within a particular nucleotide type. One of the most effective and widely used examples is the incorporation of 2'-Deoxycytidine-2'-¹³C (2'-¹³C-dC) into DNA.

Core Principle and Mechanism of Spectral Simplification

The 2'-position of the deoxyribose sugar is chemically unique and its proton chemical shifts (H2' and H2'') are highly sensitive to the local DNA conformation, particularly the sugar pucker and the preceding nucleotide. By placing a ¹³C label exclusively at the C2' position of all deoxycytidine residues, we create a simplified "spectral filter."

In a ¹H-¹³C HSQC spectrum of DNA labeled with 2'-¹³C-dC, only the H2' and H2'' protons of the cytidine residues will show a correlation peak to a ¹³C atom. All other protons in the molecule, including those from other nucleotides and other positions on the cytidine ring, will be "invisible" in this experiment. This results in a dramatic reduction in the number of peaks, effectively decluttering the spectrum and allowing for the unambiguous identification of all cytidine H2'/H2''-C2' correlations.

Diagram 1: Conceptual Workflow for Spectral Simplification

cluster_0 Unlabeled DNA cluster_1 2'-¹³C-dC Labeled DNA U_HSQC ¹H-¹³C HSQC Spectrum U_Result Highly Crowded Spectrum (All C-H pairs visible) U_HSQC->U_Result S_HSQC ¹H-¹³C HSQC Spectrum S_Result Simplified Spectrum (Only dC C2'-H2'/H2'' visible) S_HSQC->S_Result Start Complex DNA Sample Start->U_HSQC Natural Abundance Start->S_HSQC Site-Specific Labeling

Caption: Workflow comparing HSQC spectra of unlabeled vs. site-specifically labeled DNA.

Applications in Structure and Dynamics

This simplified spectral window is incredibly powerful. It allows for:

  • Easy Resonance Assignment: The C2'-H2'/H2'' signals for every cytidine can be quickly identified.

  • Probing Local Conformation: The chemical shifts of these specific probes are sensitive reporters of local DNA structure.

  • Studying Drug-DNA Interactions: Changes in the chemical shifts of the 2'-¹³C-dC signals upon drug binding can pinpoint the binding site and report on conformational changes.

  • Foundation for NOESY Experiments: Once the cytidine H2'/H2'' protons are assigned, they can be used as starting points in 3D ¹³C-edited NOESY-HSQC experiments to trace spatial connectivities to neighboring protons, aiding in the full assignment of the molecule.

Comparative Analysis: Choosing the Right Strategy

The choice between uniform and site-specific labeling is dictated by the research question, the size of the molecule, and available resources.

FeatureUniform ¹³C Labeling2'-Deoxycytidine-2'-¹³C Labeling
Primary Goal Complete sequential resonance assignmentSpectral simplification, targeted assignment
Spectral Complexity High; enables 3D/4D but adds ¹J-couplingDramatically reduced; filters for specific signals
Information Content Comprehensive; all atoms are probesTargeted; only labeled sites are visible in ¹³C-edited spectra
Ideal Application De novo structure determination of small to medium-sized nucleic acidsStudying large DNA/RNA, drug-DNA complexes, specific conformational changes
Cost of Synthesis High (requires ¹³C-labeled precursors for all nucleotides)Moderate (only requires one type of labeled phosphoramidite)
NMR Experiments HNCACB, C(CO)NH, etc. (3D/4D)¹H-¹³C HSQC, ¹³C-edited NOESY-HSQC (2D/3D)

Experimental Protocols

Protocol: Synthesis of 2'-¹³C-dC Labeled DNA Oligonucleotide

This protocol assumes access to a standard automated DNA synthesizer. The key modification is the use of a 2'-¹³C-deoxycytidine phosphoramidite at the desired positions.

  • Planning: Identify all cytidine positions in the DNA sequence that require labeling.

  • Reagent Preparation:

    • Install standard A, G, T phosphoramidites on the synthesizer.

    • Install the 2'-¹³C-dC phosphoramidite on a designated port.

    • Ensure all other synthesis reagents (activator, capping, oxidation, deblocking solutions) are fresh.

  • Automated Synthesis:

    • Program the DNA sequence into the synthesizer software.

    • For each cytidine position, direct the synthesizer to use the phosphoramidite from the port containing the 2'-¹³C-dC reagent.

    • Run the synthesis cycle on the desired scale (e.g., 1 µmole).

  • Cleavage and Deprotection:

    • Following synthesis, transfer the solid support (CPG) to a screw-cap vial.

    • Add concentrated ammonium hydroxide (or AMA reagent) as per the manufacturer's protocol for the protecting groups used.

    • Incubate the vial at the recommended temperature (e.g., 55°C) for the specified time (e.g., 8-12 hours) to cleave the DNA from the support and remove the base protecting groups.

  • Purification:

    • Lyophilize the sample to remove the ammonia.

    • Resuspend the DNA pellet in a suitable buffer (e.g., 100 mM triethylammonium acetate).

    • Purify the full-length labeled oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Sample Preparation:

    • Desalt the purified DNA using a C18 Sep-Pak cartridge or equivalent dialysis method.

    • Lyophilize the desalted DNA to a fluffy white powder.

    • Dissolve the DNA in NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 90% H₂O/10% D₂O, pH 7.0) to the desired concentration (typically 0.5-1.0 mM).

Diagram 2: Experimental Workflow for Labeled Sample Preparation

A 1. Automated Solid-Phase Synthesis B 2. Cleavage & Deprotection A->B Use 2'-¹³C-dC Phosphoramidite C 3. HPLC/PAGE Purification B->C D 4. Desalting C->D E 5. NMR Sample Preparation D->E

Caption: Step-by-step workflow for preparing a site-specifically labeled DNA sample for NMR.

Protocol: Acquisition of a ¹H-¹³C HSQC Spectrum

This is a standard experiment available on all modern NMR spectrometers.

  • Sample Insertion: Insert the prepared NMR tube into the spectrometer.

  • Tuning and Shimming: Tune the ¹H and ¹³C channels of the probe and shim the magnetic field to achieve optimal resolution and lineshape.

  • Parameter Setup:

    • Load a standard 2D HSQC pulse sequence (e.g., hsqcetf3gpsi on a Bruker spectrometer).

    • Set the spectral widths: ~12-14 ppm for the ¹H dimension (F2) and ~40-50 ppm for the ¹³C dimension (F1), centered around the expected deoxyribose chemical shifts (~60-90 ppm).

    • Set the ¹J-coupling constant for the INEPT transfer delays to an average value for C-H bonds, typically ~145 Hz.

    • Set the number of scans, dummy scans, and acquisition time to achieve the desired signal-to-noise ratio.

  • Data Acquisition: Start the experiment. Acquisition time can range from 1-2 hours to overnight, depending on the sample concentration.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Perform Fourier transformation.

    • Phase correct the spectrum.

    • The resulting 2D spectrum will show peaks only for the C2'-H2'/H2'' pairs of the labeled cytidine residues.

Conclusion and Future Outlook

Both uniform and site-specific ¹³C labeling are indispensable techniques in the NMR spectroscopist's toolkit for combating spectral crowding in nucleic acids. Uniform labeling provides a comprehensive approach for de novo structure determination, while site-specific labeling, exemplified by the 2'-¹³C-dC strategy, offers a targeted and highly effective method for simplifying complex spectra. The choice of strategy is not mutually exclusive; indeed, combining different labeling schemes within the same molecule is a growing area of research. As nucleic acid targets in drug discovery become larger and more complex, these isotopic labeling methods will continue to be critical for unlocking detailed insights into their structure, dynamics, and interactions.

References

  • Title: Site-specific ¹³C-labeling of the DNA sugar backbone for NMR studies of conformational transitions Source: Nucleic Acids Research URL: [Link]

  • Title: Conformational analysis of DNA by measurement of ¹H-¹H and ¹H-¹³C NMR spin-spin coupling constants Source: Journal of Magnetic Resonance URL: [Link]

  • Title: Specific ¹³C-Labeling of Deoxycytidine Residues in DNA Oligonucleotides for NMR Studies of Drug-DNA Intercalation Source: ChemBioChem URL: [Link]

Technical Guide: Tracing Nucleotide Salvage Flux with 2'-Deoxycytidine-2'-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2'-Deoxycytidine-2'-13C (henceforth referred to as [2'-13C]dC ) in metabolic flux analysis (MFA). While de novo nucleotide synthesis is often the primary focus of oncology, the salvage pathway—specifically mediated by Deoxycytidine Kinase (dCK) —is the dominant source of dNTPs in resting lymphocytes and a critical resistance mechanism in chemotherapy (e.g., Gemcitabine, Cytarabine).

The utility of [2'-13C]dC lies in its specific labeling of the deoxyribose moiety. Unlike base-labeled tracers, this isotopologue acts as a probe for N-glycosidic bond integrity . It distinguishes between direct nucleoside salvage (retention of the label) and catabolic cleavage followed by base recycling (loss of the label). This guide provides a validated workflow for experimental design, LC-MS/MS quantification, and data interpretation.

Part 1: The Mechanistic Basis

The Salvage vs. De Novo Dichotomy

Nucleotide pools are maintained via two routes:[1][2][3][4][5][6]

  • De Novo Synthesis: Energy-intensive construction of the pyrimidine ring from aspartate, glutamine, and bicarbonate.[5]

  • Salvage Pathway: Recycling of nucleosides/bases.[3][4][5][6][7] For deoxycytidine (dC), this is rate-limited by dCK .[8]

Why [2'-13C]dC? The Tracer Logic

The choice of the 2' carbon on the sugar ring is not arbitrary. It answers a specific metabolic question: "Is the nucleoside salvaged intact?"

  • Scenario A: Direct Salvage (dCK Pathway)

    
    
    Result: The dCTP pool retains the M+1 mass shift.
    
  • Scenario B: Deamination (CDA Pathway)

    
    
    Result: The label "jumps" to the Thymidine pool, indicating high Cytidine Deaminase activity.
    
  • Scenario C: Catabolic Cleavage (Phosphorylase)

    
    
    Result: The label enters the pentose phosphate or glycolytic pool. If the Cytosine base is later salvaged, it re-attaches to an unlabeled PRPP/sugar. The resulting dCTP is unlabeled (M+0) .
    
Pathway Visualization

The following diagram illustrates the differential fate of the [2'-13C]dC tracer.

SalvagePathway Tracer [2'-13C]dC (Exogenous Tracer) dCMP [2'-13C]dCMP Tracer->dCMP dCK (Direct Salvage) dU [2'-13C]dU Tracer->dU CDA (Deamination) SugarPool [2-13C]Ribose Pool (Glycolysis/PPP) Tracer->SugarPool Phosphorylase Cytosine Cytosine Base (Unlabeled) Tracer->Cytosine Phosphorylase (Cleavage) dCTP [2'-13C]dCTP (DNA Precursor) dCMP->dCTP NMPK / NDPK dTTP [2'-13C]dTTP dU->dTTP TK1 / TS (Cross-talk) Cytosine->dCMP Base Salvage (Re-synthesis)

Figure 1: Fate of [2'-13C]dC. Blue path indicates intact salvage. Yellow path indicates deamination. Grey path indicates catabolism where the specific label is lost from the nucleotide pool.

Part 2: Experimental Protocol

Cell Culture & Labeling Strategy

To ensure steady-state labeling without perturbing cell cycle kinetics, a "pulse" approach is recommended for flux analysis, while "steady-state" is used for pool size determination.

Reagents:

  • [2'-13C]2'-deoxycytidine (Purity >98%, 99% isotopic enrichment).

  • Dialyzed Fetal Bovine Serum (dFBS) – Critical to remove endogenous nucleosides.

Protocol:

  • Seeding: Seed cells (e.g., CCRF-CEM or solid tumor lines) in media supplemented with 10% dFBS. Allow 24h acclimation.

  • Tracer Addition: Replace media with fresh media containing 5–10 µM [2'-13C]dC .

    • Note: 5 µM is physiological; higher concentrations (50+ µM) may saturate dCK and induce toxicity.

  • Time Points: Harvest cells at 0, 15, 30, 60, 120, and 240 minutes for flux analysis.

Metabolite Extraction (Quenching)

Nucleotides are labile. Rapid quenching is essential to prevent ATP/dATP hydrolysis.

  • Wash: Rapidly wash cells 2x with ice-cold PBS (pH 7.4).

  • Lysis: Add 500 µL of 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the plate.

  • Scrape & Collect: Scrape cells on dry ice. Transfer suspension to Eppendorf tubes.

  • Disruption: Vortex vigorously for 30s. Freeze-thaw cycle (liquid N2 -> 37°C) x2 to ensure nuclear lysis.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Supernatant: Transfer supernatant to a new glass vial.

  • Drying: Evaporate methanol under nitrogen stream at 30°C. Reconstitute in 50 µL LC-MS grade water.

Part 3: Analytical Workflow (LC-MS/MS)

Separating highly polar triphosphates (dCTP) from monophosphates (dCMP) requires specialized chromatography. Reverse-phase C18 is generally insufficient. Porous Graphitic Carbon (PGC) or HILIC is required.

Chromatographic Conditions
  • Column: Hypercarb PGC (100 x 2.1 mm, 3 µm) or ZIC-pHILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Loading)

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Operate in Positive Ion Mode (ESI+). The label adds +1 Da to the precursor and specific fragments.

AnalytePrecursor (M+0)Product (Base)Precursor (M+1)Product (M+1)Rationale
dC 228.1112.1229.1112.1Label is on sugar; Base fragment is unlabeled.
dCMP 308.1112.1309.1112.1Phosphate/Sugar loss yields unlabeled base.
dCTP 468.1112.1469.1112.1Critical endpoint for DNA synthesis.
dU 229.1113.1230.1113.1Deamination product (CDA activity).

Note: The transition 229.1 -> 112.1 for [2'-13C]dC is critical. The precursor is heavier (sugar labeled), but the product ion (Cytosine base) has the standard mass (112.1). This confirms the label location.

Part 4: Data Interpretation & Calculation[9]

Mass Isotopomer Distribution (MID)

The raw data will yield peak areas for M+0 (unlabeled) and M+1 (labeled).

Formula for Fractional Enrichment:



Interpreting the Ratios[9]
  • High dCTP M+1 Enrichment: Indicates robust dCK activity and intact salvage.

  • High dU/dTTP M+1 Enrichment: Indicates "Deaminase-dominant" phenotype (common in Gemcitabine-resistant tumors).

  • Low Enrichment (mostly M+0): Indicates either:

    • High de novo synthesis (diluting the pool).

    • High phosphorylase activity (cleaving the tracer).

LC-MS Workflow Diagram

LCMS_Workflow cluster_logic MRM Logic for [2'-13C]dC Sample Cell Lysate SPE Extraction (MeOH/ACN) Sample->SPE LC LC Separation (PGC Column) SPE->LC ESI ESI Source (+ Mode) LC->ESI Q1 Q1 Filter (Select Parent) ESI->Q1 CID Collision Cell (Fragment) Q1->CID Q3 Q3 Filter (Select Fragment) CID->Q3 Data Quantification (M+0 vs M+1) Q3->Data Logic1 Parent: 229.1 m/z (Sugar Labeled) Logic2 Fragment: 112.1 m/z (Base Unlabeled) Logic1->Logic2 Glycosidic Bond Break

Figure 2: LC-MS/MS Workflow. The MRM transition logic specifically targets the loss of the labeled sugar to confirm structural identity.

Part 5: Case Study Application – Gemcitabine Resistance

Context: Gemcitabine (dFdC) is a structural analog of deoxycytidine. It requires phosphorylation by dCK to become active (dFdCTP).

Problem: Tumors often downregulate dCK or upregulate CDA to resist therapy. Application:

  • Treat Gemcitabine-resistant cell lines with [2'-13C]dC.

  • Observation: If [2'-13C]dCTP formation is negligible compared to wild-type cells, dCK deficiency is confirmed.

  • Observation: If [2'-13C]dU is elevated, CDA upregulation is the resistance mechanism.

  • Drug Development: This assay can screen for dCK activators or CDA inhibitors (e.g., Cedazuridine) by restoring the flux of [2'-13C]dC into the dCTP pool.

References

  • DeBerardinis, R. J., et al. (2024).[9] De novo and salvage purine synthesis pathways across tissues and tumors.[2][9][10] Cell.[3][4][7][11][10][12][13]

  • Pudlo, M., et al. (2023). A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells.[14] Scientific Reports.

  • BOC Sciences. (2024). This compound Product Specification and Applications.

  • Cohen, S., et al. (2009). Development of a sensitive and selective LC/MS/MS method for the simultaneous determination of intracellular 1-beta-D-arabinofuranosylcytosine triphosphate (araCTP), cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP). Journal of Chromatography B.

  • Lane, A. N., & Fan, T. W. (2015). Stable Isotope Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells.[15] MDPI Metabolites.

Sources

An In-depth Technical Guide on the Chemical Shift Assignment of 2'-deoxycytidine-2'-13C in Oligonucleotide NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the principles and methodologies for the chemical shift assignment of 2'-deoxycytidine specifically labeled with carbon-13 at the 2' position within an oligonucleotide using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Strategic Advantage of Site-Specific Isotope Labeling

In the intricate world of nucleic acid structural biology, understanding the three-dimensional architecture and dynamic behavior of DNA is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique to elucidate these properties in solution, mimicking physiological conditions.[1] However, the inherent complexity and potential for spectral overlap in larger oligonucleotides can present significant challenges to unambiguous resonance assignment.[2] Site-specific isotopic labeling, particularly with 13C, has emerged as a crucial strategy to overcome these hurdles.[2][3][]

Incorporating a 13C label at a specific position, such as the 2'-carbon of a deoxycytidine residue, serves as a powerful probe. This targeted approach simplifies complex spectra, facilitates the assignment process, and enables detailed investigations into local conformation, dynamics, and interactions at a specific nucleotide locus.[2][5] This guide will focus on the practical aspects and theoretical underpinnings of assigning the 2'-13C chemical shift of 2'-deoxycytidine in an oligonucleotide context.

Part 1: The "Why" - Causality Behind Experimental Choices

The selection of 2'-deoxycytidine-2'-13C as a labeled nucleotide is a strategic one. The C2' position of the deoxyribose sugar is highly sensitive to the sugar pucker conformation, a critical determinant of the overall DNA helical structure (A-form vs. B-form vs. Z-form). Changes in the local environment, such as drug binding or protein interaction, often manifest as perturbations in the chemical shifts of the sugar moieties. By isolating the signal from a specific C2' atom, we can directly monitor these conformational changes with high precision.

The primary experimental challenge lies in unequivocally identifying the resonance signals corresponding to the 13C-labeled 2'-carbon and its directly attached protons (H2' and H2''). This is achieved through a combination of heteronuclear NMR experiments that exploit the one-bond scalar coupling (¹JCH) between the 13C nucleus and its attached protons.

Part 2: Experimental Protocols - A Self-Validating System

The successful assignment of the this compound resonance relies on a systematic and logical workflow. Each step provides a piece of the puzzle, and the consistency of the data across different experiments serves as a self-validation mechanism.

Sample Preparation: The Foundation of Quality Data

High-quality NMR data begins with a well-prepared sample. The oligonucleotide containing the this compound label is typically synthesized using solid-phase phosphoramidite chemistry, incorporating the labeled building block at the desired position.[2]

Step-by-Step Protocol:

  • Synthesis and Purification: The 13C-labeled oligonucleotide is synthesized and purified, typically by HPLC, to ensure high purity.

  • Sample Dissolution: The purified oligonucleotide is dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Solvent Exchange: The sample is lyophilized and redissolved in 99.9% D₂O to minimize the signal from exchangeable protons. This process is often repeated to ensure complete solvent exchange.[6]

  • Concentration Determination: The final sample concentration is determined by UV-Vis spectroscopy and adjusted to the optimal range for NMR experiments (typically 0.5-1.5 mM).

  • Annealing: For double-stranded DNA, the sample is heated to a temperature above its melting point and slowly cooled to room temperature to ensure proper duplex formation.

NMR Spectroscopy: The Core of the Analysis

The key to assigning the 2'-13C resonance is a suite of two-dimensional (2D) heteronuclear NMR experiments.

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy Synthesis Oligonucleotide Synthesis & Purification Dissolution Dissolution in NMR Buffer Synthesis->Dissolution Exchange D₂O Exchange Dissolution->Exchange Concentration Concentration Adjustment Exchange->Concentration Annealing Annealing Concentration->Annealing HSQC 2D ¹H-¹³C HSQC Annealing->HSQC Primary Assignment HMBC 2D ¹H-¹³C HMBC HSQC->HMBC Through-bond Connectivity TOCSY 2D ¹H-¹H TOCSY HSQC->TOCSY Proton Spin System Identification NOESY 2D ¹H-¹H NOESY TOCSY->NOESY Sequential Assignment assignment_logic HSQC 2D ¹H-¹³C HSQC Identifies ¹³C2'-¹H2' and ¹³C2'-¹H2'' correlations TOCSY 2D ¹H-¹H TOCSY From H2'/H2'', identifies H1', H3', H4', H5', H5'' of the same sugar HSQC->TOCSY Provides starting point HMBC 2D ¹H-¹³C HMBC Confirms C2' assignment via correlations to H1' and H3' HSQC->HMBC Provides confirmation NOESY 2D ¹H-¹H NOESY Sequential walk: H2'/H2'' to H6/H8 of same and preceding residue TOCSY->NOESY Identifies protons for sequential walk Assignment Final Assignment of 2'-deoxycytidine-2'-¹³C HMBC->Assignment NOESY->Assignment

Caption: Logical flow for the chemical shift assignment.

Step-by-Step Assignment Strategy:

  • Identify the Labeled Spin System in the HSQC: In the ¹H-¹³C HSQC spectrum, locate the two cross-peaks that share the same ¹³C chemical shift. This ¹³C chemical shift is the preliminary assignment for the 2'-13C of deoxycytidine. The corresponding ¹H chemical shifts are those of the H2' and H2'' protons.

  • Trace the Sugar Spin System with TOCSY: Using the ¹H chemical shifts of the H2' and H2'' protons identified in the HSQC, go to the 2D ¹H-¹H TOCSY spectrum. From the diagonal peaks of the H2' and H2'' protons, trace the vertical and horizontal lines to identify the cross-peaks corresponding to the other protons in the same deoxyribose ring (H1', H3', H4', H5', H5'').

  • Confirm with HMBC: In the 2D ¹H-¹³C HMBC spectrum, confirm that the assigned C2' carbon shows correlations to the H1' and H3' protons of the same sugar, which were identified in the TOCSY spectrum.

  • Perform Sequential Assignment with NOESY: Use the assigned H2' and H2'' proton resonances in the 2D ¹H-¹H NOESY spectrum to "walk" along the DNA backbone. Look for characteristic NOE connectivities between the sugar protons of one residue and the base proton (H6 for pyrimidines, H8 for purines) of the preceding residue.

Data Presentation: Expected Chemical Shift Ranges

The following table summarizes the typical chemical shift ranges for the nuclei of interest in B-form DNA. Actual values will be sensitive to the local sequence and conformation. [7][8]

Nucleus Typical Chemical Shift Range (ppm)
¹³C
C2' 38 - 42
¹H
H1' 5.5 - 6.5
H2' 1.8 - 2.8
H2'' 2.2 - 3.2

| H3' | 4.5 - 5.0 |

Applications in Research and Drug Development

The ability to unambiguously assign the this compound chemical shift opens the door to a wide range of applications:

  • Studying DNA Conformation and Dynamics: The C2' chemical shift is a sensitive reporter of sugar pucker, allowing for the detailed characterization of local DNA conformation and its changes upon binding to other molecules. [8]* Mapping Protein-DNA Interactions: By monitoring changes in the chemical shift of the labeled cytidine upon protein binding, the precise location of the protein on the DNA can be mapped. [9]* Characterizing Drug-DNA Binding: The binding of small molecules to DNA can be investigated by observing chemical shift perturbations at the labeled site, providing insights into the binding mode and affinity.

Conclusion

The site-specific labeling of oligonucleotides with 13C, particularly at the 2'-position of deoxycytidine, is a powerful tool in the arsenal of the NMR spectroscopist. By following a logical and self-validating workflow of 2D NMR experiments, researchers can achieve unambiguous chemical shift assignments. This, in turn, provides a high-resolution window into the structure, dynamics, and interactions of DNA, ultimately accelerating research and drug development efforts.

References

  • Cheng, D. M., & James, T. L. (1988). 13C NMR of the bases of three DNA oligonucleotide duplexes: assignment methods and structural features. Biochemistry, 27(20), 7902–7909. [Link]

  • Dieckmann, T., & Feigon, J. (1997). Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies. Nucleic Acids Research, 25(22), 4649–4651. [Link]

  • Schiwal, A. J., & Schwalbe, H. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(12), e109. [Link]

  • Thakur, C. S., & Dayie, T. K. (2009). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR, 45(1-2), 133–145. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • IMSERC. (n.d.). Nucleic Acid NMR. Sugar resonance assignment. Retrieved from [Link]

  • Dayie, T. K., & Al-Hashimi, H. M. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(9), 8366–8410. [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications. [Link]

  • Spring-Connell, A. M., Evich, M., & Germann, M. W. (2018). NMR Structure Determination for Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 72(1), e48. [Link]

  • Cheng, D. M., & James, T. L. (1988). 13C-NMR of the deoxyribose sugars in four DNA oligonucleotide duplexes: assignment and structural features. Biochemistry, 27(20), 7893–7902. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

  • Alfred-Wegener-Institut. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

  • Warner, K. D., et al. (2021). NMR chemical shift assignments of RNA oligonucleotides to expand the RNA chemical shift database. bioRxiv. [Link]

Sources

Methodological & Application

Protocol for enzymatic synthesis of DNA using 2'-13C-dCTP and Taq polymerase

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Enzymatic Synthesis of 2'-13C-Labeled DNA using Taq Polymerase

Abstract

This application note details a robust protocol for the site-specific incorporation of 2'-13C-2'-deoxycytidine-5'-triphosphate (2'-13C-dCTP) into DNA oligonucleotides using Thermus aquaticus (Taq) DNA polymerase. While uniform isotope labeling is standard for protein NMR, nucleic acid NMR often requires selective labeling to resolve sugar pucker dynamics (C2'-endo vs. C3'-endo) and backbone flexibility. This protocol leverages the high processivity and lack of kinetic isotope discrimination of Taq polymerase to achieve near-quantitative incorporation of the labeled nucleotide, suitable for high-resolution NMR and mass spectrometry applications.

Part 1: Strategic Logic & Scientific Grounding

The Choice of Taq Polymerase
  • Isotope Tolerance: Unlike bulky fluorescent tags or base analogs (e.g., 2-aminopurine), 13C-labeled nucleotides are sterically identical to their 12C counterparts. Taq polymerase exhibits negligible kinetic isotope effect (KIE) discrimination against heavy-atom substituted dNTPs. This ensures that the incorporation efficiency is driven purely by stoichiometry rather than enzyme kinetics.

  • Thermal Stability: The primary advantage of Taq in this context is its thermostability, allowing for high-temperature denaturation steps that prevent the formation of secondary structures (hairpins/G-quadruplexes) in the template, which often arrest mesophilic polymerases (e.g., Klenow fragment).

The Significance of 2'-13C Labeling

The 2' carbon of the deoxyribose ring is the structural discriminator between DNA and RNA. In NMR, the 2'-13C label is a critical probe for:

  • Sugar Pucker Analysis: Differentiating between B-form (C2'-endo) and A-form (C3'-endo) geometries via 13C relaxation dispersion.

  • Dynamic Filtering: Suppressing background signals in large DNA-protein complexes.

Part 2: Materials & Reagents

ComponentSpecificationCritical Note
Labeled dNTP 2'-13C-dCTP (100 mM)>98% Isotopic Enrichment. Store at -80°C. Avoid freeze-thaw cycles.
Unlabeled dNTPs dATP, dGTP, dTTP (100 mM)Use HPLC-purified grade to prevent failure sequences.
Enzyme Taq DNA Polymerase (5 U/µL)Native or Recombinant. High concentration stocks preferred for large-scale rxns.
Buffer 10X ThermoPol BufferMust contain MgSO4 or MgCl2. Final Mg2+ concentration is the rate-limiting cofactor.
Template ssDNA or dsDNA PlasmidLinearized templates prevent supercoiling issues during large-scale synthesis.
Primers Forward & ReverseDesalted or PAGE purified. Excess primer is required for yield.

Part 3: Experimental Protocol

Phase 1: Analytical Optimization (Pilot Reaction)

Goal: Determine the optimal Mg2+ and cycle number to exhaust the expensive labeled dNTP without generating non-specific artifacts.

  • Prepare Master Mix (25 µL volume):

    • Water: 16.5 µL

    • 10X Buffer: 2.5 µL

    • Unlabeled dNTP Mix (dATP, dGTP, dTTP): 0.5 µL (10 mM each)

    • 2'-13C-dCTP : 0.5 µL (10 mM) (Target: 200 µM final)

    • Primers (Fwd/Rev): 1.0 µL (10 µM each)

    • Template DNA: 10 ng[1]

    • Taq Polymerase: 0.5 µL (2.5 Units)

  • Cycling Conditions:

    • 95°C for 2 min (Initial Denaturation)

    • 25-30 Cycles:

      • 95°C for 30 sec

      • Tm - 5°C for 30 sec (Annealing)

      • 72°C for 1 min/kb (Extension)

    • 72°C for 5 min (Final Extension)

  • Validation: Run 5 µL on a 2% agarose gel. A single, sharp band indicates success. Smearing suggests over-cycling or primer dimers.

Phase 2: Preparative Scale Synthesis (NMR Quantity)

Goal: Scale up to 5-10 mL total volume to generate ~0.5 - 1.0 mg of labeled DNA.

Critical Modification: Do not run a single 10 mL tube. PCR heat transfer is inefficient in large volumes. Split the reaction into 96-well plates (100 µL per well).

  • Stoichiometry Calculation:

    • To minimize cost, the labeled dCTP is the limiting reagent.

    • Use a 1.1x excess of unlabeled dNTPs (dATP, dGTP, dTTP) to ensure dCTP exhaustion.

  • Plate Setup (Per 10 mL Batch):

    • Prepare a 10.5 mL Master Mix containing all reagents including the 2'-13C-dCTP.

    • Dispense 100 µL into 96-well PCR plates.

    • Seal with optical adhesive film to prevent evaporation.

  • Cycling:

    • Increase extension time by 20% compared to analytical scale to ensure full length synthesis in the crowded reaction environment.

Phase 3: Purification & Isolation

Unincorporated dNTPs and enzyme must be removed to prevent background noise in NMR/MS.

  • Pooling: Combine all PCR wells into a 50 mL Falcon tube.

  • Protein Removal: Add equal volume Phenol:Chloroform:Isoamyl Alcohol (25:24:1). Vortex and centrifuge at 12,000 x g for 15 min. Recover aqueous (top) phase.

  • Concentration: Use a centrifugal filter unit (e.g., Amicon Ultra, 3kDa cutoff). Spin until volume is reduced to ~500 µL.

  • Buffer Exchange: Wash 3x with NMR buffer (e.g., 10 mM Sodium Phosphate, pH 6.5, 100 mM NaCl) to remove residual unlabeled dNTPs and reaction salts.

Part 4: Quality Control & Visualization

Workflow Diagram

G cluster_0 Phase 1: Assembly cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Purification Reagents Reagents: 2'-13C-dCTP Unlabeled dNTPs Taq Pol Template MasterMix Master Mix Prep (1.1x Excess Unlabeled dNTPs) Reagents->MasterMix Aliquot Aliquot to 96-well Plates (100 µL/well) MasterMix->Aliquot Cycling Thermal Cycling (95°C / Tm / 72°C) Aliquot->Cycling Pool Pool Reactions (Total Vol: 10 mL) Cycling->Pool PCI Phenol-Chloroform Extraction Pool->PCI Filter Amicon Ultra Filtration (Remove free dNTPs) PCI->Filter NMR_Sample Final NMR Sample (Buffer Exchanged) Filter->NMR_Sample

Caption: Step-by-step workflow for the large-scale enzymatic synthesis of 2'-13C-labeled DNA.

Molecular Interaction Logic

MolecularLogic Taq Taq Polymerase (Active Site) Product Elongated DNA (Incorporated 13C) Taq->Product Synthesis Template DNA Template (G-residue) Template->Taq Binds Labeled_dCTP 2'-13C-dCTP Labeled_dCTP->Taq Diffuses In Mg Mg2+ Cofactor Mg->Taq Catalyzes Phosphoryl Transfer

Caption: Molecular mechanism of Taq-mediated incorporation of 2'-13C-dCTP at the catalytic center.

Part 5: Validation & Troubleshooting

Quantitative Validation
MethodExpected ResultTroubleshooting
UV Spectroscopy (A260) Yield: ~50-80 µg/mL of PCR reaction.Low yield: Check Mg2+ concentration; re-titrate template.
ESI-MS Mass shift of +1 Da per Cytosine incorporated.No shift: Check dNTP stock. Incomplete shift: dCTP was diluted with 12C-dCTP.
1H-13C HSQC NMR Strong correlation peak at ~40 ppm (C2') / ~2.0-2.6 ppm (H2'/H2").No signal: Sample concentration too low (<0.1 mM) or paramagnetic contamination.
Troubleshooting Guide
  • Problem: Incomplete Extension / Smearing on Gel.

    • Cause: Depletion of dNTPs or enzyme inactivation.

    • Solution: "Spike" the reaction with fresh Taq (0.5 U) after cycle 15. Ensure extension time is adequate (1 min/kb).

  • Problem: Precipitate after Phenol Extraction.

    • Cause: Residual phenol or high salt.

    • Solution: Perform an additional Chloroform-only wash step before filtration.

References

  • Masse, J. E., Bortmann, P., Dieckmann, T., & Feigon, J. (1998). Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies.[2][3] Nucleic Acids Research, 26(11), 2618–2624.

  • Zimmer, D. P., & Crothers, D. M. (1995). NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides.[2][3] Proceedings of the National Academy of Sciences, 92(8), 3091–3095.

  • Louis, J. M., et al. (1998).[3] Preparation of Isotopically Labeled DNA for NMR Studies. Methods in Enzymology, 261, 23-44.

  • Bioneer Corp. (2012).[4] Taq DNA Polymerase Technical Manual.

Sources

13C-filtered NOESY pulse sequences for 2'-13C labeled DNA-protein complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the implementation of 13C-filtered NOESY pulse sequences specifically tailored for 2'-13C labeled DNA in complex with unlabeled proteins. While standard isotope editing selects signals from labeled components, isotope filtering suppresses them, allowing the exclusive observation of protons attached to 12C (the protein) or intermolecular NOEs between the protein and the DNA sugar backbone.[1]

This approach is critical for drug discovery and structural biology, where the 2'-position of the ribose/deoxyribose ring often mediates specificity in protein-DNA recognition. By selectively labeling the 2'-position and filtering its signal, researchers can map the "dark" side of the interface—the unlabeled protein residues—without spectral occlusion from the intense DNA signals.

Technical Principle: The Physics of the X-Filter

The core of this experiment is the X-half-filter .[2] Unlike chemical shift evolution used in HSQC, the filter relies on the scalar coupling (


) to distinguish between protons attached to 

C (labeled DNA) and those attached to

C (protein).[3]
The Mechanism[4]
  • Preparation: Proton magnetization is excited.

  • J-Evolution: A delay

    
     allows protons attached to 
    
    
    
    C to evolve to an anti-phase state (
    
    
    ), while
    
    
    C-attached protons remain in-phase (
    
    
    ).[3]
  • Editing Pulse: A

    
     pulse on 
    
    
    
    C converts the anti-phase term into multiple-quantum coherence (which is unobservable or phase-cycled out) or flips it back for subtraction.
  • Result: The receiver detects only the magnetization that did not experience the J-coupling evolution—i.e., the protein protons.

For 2'-13C DNA , the coupling constant


 is typically ~150-155 Hz . This is distinct from the aromatic region (~160-180 Hz), allowing for highly specific tuning.
Diagram: The Logic of Isotope Filtering

FilterLogic cluster_split Spin State Divergence Start Total Magnetization (1H-12C + 1H-13C) Delay Delay τ = 1/(2J) Evolution Start->Delay H12 1H-12C Remains In-Phase (Ix) Delay->H12 H13 1H-13C Becomes Anti-Phase (2IxSz) Delay->H13 Pulse 13C 90° Pulse (The 'Filter') H12->Pulse H13->Pulse Result12 Observable (Protein Signal) Pulse->Result12 Passes Result13 Suppressed (MQC / Phase Cycled) Pulse->Result13 Blocked

Figure 1: Logical flow of magnetization through a J-coupling based X-half-filter. The delay is tuned to the specific coupling of the 2'-13C label.

Experimental Protocol

Sample Preparation

Objective: Create a stable, 1:1 complex free of aggregation. Self-Validation Step: Before NMR, verify complex formation via Native PAGE or SEC-MALS.

  • Buffer: 20-50 mM Phosphate or Tris-d11 (pH 6.5-7.5).

  • Salt: 50-150 mM NaCl/KCl. Note: High salt degrades RF performance; keep <200 mM if possible.[3]

  • Solvent: 95% H2O / 5% D2O.

  • Concentration: 0.3 – 0.8 mM complex.

  • Ratio: 1.1 : 1.0 (DNA : Protein) ensures all protein is bound.[3] Excess DNA (the labeled component) will be filtered out, whereas excess protein (unlabeled) would appear in the spectrum and confuse assignment.[3] Therefore, titrate DNA into Protein until saturation. [3]

Spectrometer Configuration
  • Field Strength: >600 MHz (800+ MHz recommended for dispersion).[3]

  • Probe: Cryogenic Triple-Resonance (HCN) probe.

  • Temperature: 298 K (or optimized for complex stability).

Pulse Sequence Selection

Use a 2D F1,F2-13C-filtered NOESY .

  • Bruker nomenclature (approx): noesyf1f2gpph19 (or similar variants with filt in the name).

  • Concept: This sequence applies a filter in both dimensions.[2][4][5]

    • F1 (Indirect): Filters out 13C-attached protons before t1 evolution.

    • F2 (Direct): Filters out 13C-attached protons before detection.

  • Outcome: The diagonal contains only protein-protein peaks. Cross-peaks represent NOEs between protein protons. Wait—this is for protein-only assignment.

For Interface Mapping (Intermolecular NOEs): Use an F1-filtered, F2-edited NOESY (or vice versa), or simply compare the F1,F2-filtered NOESY with a standard NOESY.

  • Preferred Strategy:F1-13C-filtered, F2-13C-filtered NOESY .

    • This yields a spectrum containing only NOEs between unlabeled protons (Protein-Protein) and potentially Protein-DNA if the filter is set to "select" in one dimension.

    • Best Practice for Interface: Use a 13C F1-filtered NOESY .

      • F1: Filters out 13C signals. (Origin = Protein protons).[3][4][6][7][8][9]

      • Mixing: Magnetization transfers via NOE.[10]

      • F2: No filter (or 13C-editing).

      • Result: Cross peaks at F1(Protein) -> F2(DNA 2'-H) are observed if F2 is 13C-edited.[3]

      • Alternative:Double Filtered NOESY (F1 & F2 filtered) . This removes all DNA signals. You see only Protein-Protein NOEs. Any missing peaks compared to free protein indicate interface broadening, but this is indirect.[3]

The "Gold Standard" Protocol for 2'-13C DNA + Unlabeled Protein: Sequence: noesy_Xfilt_1d (F1-filtered NOESY). Goal: Observe NOEs from Protein (F1) to DNA (F2).

  • F1: Apply 13C Filter (Suppresses DNA diagonal).[3]

  • F2: Detect everything.

  • Result:

    • Diagonal: Protein signals only.

    • Cross-peaks: Protein-Protein NOEs AND Protein-DNA NOEs .

    • Since DNA diagonal is suppressed, any cross-peak in the DNA region (3.5 - 6.0 ppm) must come from the protein (intermolecular).

Parameter Optimization (The Critical Step)[3]

The filter delay (


) must be calculated precisely for the 2'-position.
ParameterValue / CalculationNotes
1J(C2'-H2') ~150 HzMeasure this on a 1D 13C-coupled proton spectrum of the labeled DNA alone.
Filter Delay (

)

For 150 Hz,

ms.
13C Offset (O2) ~75-85 ppmCenter of the ribose/deoxyribose region.
13C Bandwidth ~40 ppmMust cover C1' to C5' if labeling is uniform, or specific to C2' if selective.
Mixing Time 80 - 120 msLong enough for intermolecular transfer, short enough to avoid spin diffusion.
Recycle Delay 1.5 - 2.0 s

Step-by-Step Setup:

  • Calibrate Pulses: Determine precise P90 for 1H and 13C. Miscalibration leads to "filter leakage" (intense DNA signals bleeding through).[3]

  • Run Control 1 (Labeled DNA only): Run the filtered sequence on the DNA alone.

    • Success Criteria: The spectrum should be blank (or noise level).[3] If you see DNA peaks, the filter is leaking. Adjust

      
       or P90(13C).[3]
      
  • Run Control 2 (Unlabeled Protein only): Run the sequence on protein alone.

    • Success Criteria: Standard NOESY spectrum of the protein.

  • Run Complex: Acquire the 2D dataset on the mixture.

Data Analysis & Interpretation

In the resulting spectrum, you are looking for Intermolecular Cross-Peaks .

  • F1 Dimension (Vertical): Represents the "Source" magnetization.[3] Because of the filter, these are Protein Protons (12C-attached).

  • F2 Dimension (Horizontal): Represents the "Destination".[3]

  • The Interface Peaks: Look for cross-peaks where:

    • F1 = Aliphatic/Aromatic Protein shift (e.g., Methyls at 0.8 ppm, Aromatics at 7.0 ppm).[3]

    • F2 = DNA Sugar shift (specifically the 2' region at ~2.0-2.8 ppm for DNA or ~4.0-4.5 ppm for RNA).

Visualizing the Assignment Flow:

AssignmentFlow cluster_regions Spectral Regions RawData Acquire F1-13C-Filtered NOESY Process Process: Apodization (QSine), Phasing RawData->Process Identify Identify Chemical Shift Regions Process->Identify ProtReg F1: Protein Region (0-10 ppm) Identify->ProtReg DNAReg F2: DNA 2' Region (~2.0 - 2.8 ppm) Identify->DNAReg Assign Cross-Peak = Intermolecular NOE (Protein Sidechain <-> DNA Sugar) ProtReg->Assign DNAReg->Assign Structure Restraint for HADDOCK/CYANA Assign->Structure

Figure 2: Workflow for assigning intermolecular NOEs from filtered data.[3]

Troubleshooting: The "Filter Leak"

The most common failure mode is Filter Leakage , where the intense signals from the labeled DNA overwhelm the weak intermolecular NOEs.

SymptomProbable CauseCorrective Action
Strong Diagonal Peaks in DNA Region Pulse MiscalibrationRecalibrate 13C 90° pulse (P90) precisely.
Distorted Phase / Baselines Off-resonance effectsUse adiabatic inversion pulses (e.g., CHIRP or WURST) on 13C for broader, more robust inversion.[3]
Residual DNA Signals J-coupling mismatchThe delay

is set for 145 Hz, but C1'-H1' is 170 Hz. Solution: Use a "tuned" filter or a broadband adiabatic decoupling scheme.
Low Sensitivity Relaxation lossesShorten the filter delay by using higher-order filters only if necessary; ensure T2 is not too short (check sample aggregation).

References

  • Ikura, M., & Bax, A. (1992).[3][7] Isotope-filtered 2D NMR of a protein-peptide complex: study of a human acyl-carrier protein fragment. Journal of the American Chemical Society.[9] Link[3]

  • Otting, G., & Wuthrich, K. (1990).[3] Heteronuclear filters in two-dimensional [1H, 1H]-NMR spectroscopy: combined use with isotope labeling for studies of macromolecular conformation and intermolecular interactions.[1] Quarterly Reviews of Biophysics. Link[3]

  • Zwahlen, C., et al. (1997).[3] Methods for measurement of intermolecular NOEs by multinuclear NMR spectroscopy: Application to a bacteriophage

    
     N-peptide/boxB RNA complex. Journal of the American Chemical Society.[9] Link[3]
    
  • Peterson, R. D., et al. (2004).[3] NMR solution structure of the leadzyme: structural rationale for metal ion specificity. Molecular Cell. (Example of 2'-labeling utility). Link

  • Wenter, P., et al. (2006).[3] Fluorine-labeled RNA for structural and functional studies. (Discusses sugar pucker probes similar to 2'-13C). Angewandte Chemie. Link[3]

Sources

Application Notes and Protocols for In vivo Metabolic Tracking of 2'-Deoxycytidine-2'-13C Turnover in Mice Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling DNA Synthesis and Salvage Pathways in Real-Time

The ability to monitor the dynamics of DNA synthesis and repair is crucial for understanding fundamental biological processes and the progression of diseases such as cancer. Stable isotope tracing has emerged as a powerful technique for elucidating metabolic pathways in vivo.[1][2][3] This application note provides a comprehensive guide for tracking the metabolism of 2'-Deoxycytidine labeled with a stable isotope, Carbon-13 (¹³C), at the 2' position of the deoxyribose sugar in mouse models.

2'-Deoxycytidine (dC) is a fundamental building block for DNA synthesis. Cells can acquire deoxycytidine triphosphate (dCTP) through two primary routes: the de novo synthesis pathway, which builds nucleotides from simpler molecules, and the salvage pathway, which recycles pre-existing nucleosides like deoxycytidine.[4][5][6] Many cancer cells exhibit an increased reliance on the salvage pathway to sustain their rapid proliferation, making this pathway an attractive target for therapeutic intervention.[6]

By introducing 2'-Deoxycytidine-2'-¹³C into a mouse model, we can trace the journey of this labeled precursor as it is taken up by cells, phosphorylated, and ultimately incorporated into the DNA of newly divided cells. This allows for the direct measurement of DNA turnover rates and provides insights into the activity of the pyrimidine salvage pathway in various tissues.[7][8] This technique offers a sensitive and quantitative method to assess the impact of genetic modifications, disease states, or therapeutic agents on DNA metabolism.

Scientific Rationale: The "Why" Behind the Methodology

The choice of 2'-Deoxycytidine-2'-¹³C as a tracer is deliberate. Labeling at the 2' position of the deoxyribose ensures that the ¹³C atom is retained throughout the metabolic conversion of deoxycytidine to dCTP and its subsequent incorporation into the DNA backbone. This specific labeling strategy minimizes the chances of the label being lost through metabolic scrambling.

The core of this methodology relies on the enzymatic activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the deoxycytidine salvage pathway.[9][10][11] dCK phosphorylates deoxycytidine to deoxycytidine monophosphate (dCMP), the first committed step in its conversion to dCTP for DNA synthesis.[9][12] Therefore, the rate of ¹³C incorporation into DNA is a direct reflection of the activity of this salvage pathway.

Experimental Workflow Overview

The experimental process can be broken down into several key stages, each requiring careful execution to ensure data integrity and reproducibility.

Experimental Workflow cluster_0 Preparation cluster_1 Administration & Labeling cluster_2 Sample Collection & Processing cluster_3 Analysis A Acclimatize Mice B Prepare 2'-Deoxycytidine-2'-13C Solution C Administer Labeled Deoxycytidine B->C D In Vivo Labeling Period C->D E Collect Blood and Tissues D->E F Isolate DNA and Metabolites E->F G Mass Spectrometry or NMR Analysis F->G H Data Interpretation & Quantification G->H

Figure 1: A high-level overview of the experimental workflow for in vivo tracking of 2'-Deoxycytidine-2'-¹³C.

Materials and Reagents

Item Supplier Notes
2'-Deoxycytidine-2'-¹³CCambridge Isotope Laboratories, Inc. or equivalentHigh isotopic purity is critical.
Experimental MiceCharles River, Jackson Laboratory, or equivalentStrain and age should be appropriate for the study design.
Sterile Saline (0.9% NaCl)Standard laboratory supplierFor dissolving the labeled compound.
Gavage NeedlesAppropriate size for mice (e.g., 20-22 gauge)For oral administration.
Syringes1 mLFor accurate dosing.
AnesthesiaIsoflurane or as per approved animal protocolFor terminal procedures.
DNA Extraction KitQiagen, Promega, or equivalentChoose a kit suitable for tissues of interest.
Protease KStandard laboratory supplierFor DNA extraction.
RNase AStandard laboratory supplierFor RNA removal during DNA extraction.
Solvents for Mass SpectrometryLC-MS grade (e.g., acetonitrile, methanol, water)High purity is essential for accurate analysis.

Detailed Protocols

Protocol 1: Animal Handling and Administration of 2'-Deoxycytidine-2'-¹³C
  • Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment to minimize stress-related metabolic changes.

  • Preparation of Dosing Solution:

    • Accurately weigh the desired amount of 2'-Deoxycytidine-2'-¹³C.

    • Dissolve in sterile saline to the desired final concentration. A typical dosage might range from 10 to 50 mg/kg body weight, but this should be optimized for the specific research question. The oral bioavailability of deoxycytidine analogs can be low due to first-pass metabolism, so higher doses may be required for oral administration compared to intravenous injection.[13][14][15]

    • Ensure the solution is fully dissolved and sterile-filtered if administered intravenously.

  • Administration:

    • Oral Gavage: This is a common and less invasive method.[16]

      • Gently restrain the mouse.

      • Measure the distance from the tip of the nose to the last rib to ensure proper tube placement.

      • Carefully insert the gavage needle into the esophagus and slowly administer the solution.[16]

    • Intraperitoneal (IP) Injection: Offers a more direct route of administration.

    • Intravenous (IV) Injection: Provides the most direct and rapid delivery into the bloodstream.[17]

  • Labeling Period: The duration of the labeling period will depend on the turnover rate of the tissue of interest. For rapidly dividing tissues like the intestine or spleen, a shorter labeling period (e.g., 6-24 hours) may be sufficient. For slower turnover tissues, a longer period (e.g., several days) might be necessary.[8][18]

Protocol 2: Sample Collection and Processing
  • Euthanasia and Tissue Collection:

    • At the end of the labeling period, euthanize the mice according to the approved animal care protocol (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Immediately collect blood via cardiac puncture.

    • Rapidly dissect the tissues of interest (e.g., tumor, liver, spleen, intestine) and flash-freeze them in liquid nitrogen to halt metabolic activity. Store at -80°C until further processing.

  • DNA Extraction:

    • Homogenize the frozen tissue samples.

    • Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.

    • Treat the DNA with RNase A to remove any contaminating RNA.

    • Quantify the extracted DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • DNA Hydrolysis for Mass Spectrometry Analysis:

    • Hydrolyze the purified DNA to its constituent deoxynucleosides. This can be achieved through enzymatic digestion (e.g., using a cocktail of nuclease P1 and alkaline phosphatase).

    • Following hydrolysis, the sample can be deproteinized (e.g., by ultrafiltration) and prepared for LC-MS/MS analysis.

Analytical Methodologies

The detection and quantification of ¹³C incorporation into deoxycytidine and DNA can be achieved using either mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a highly sensitive method for detecting the mass shift caused by the ¹³C isotope.[19]

  • Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is ideal for this application.

  • Sample Preparation: The hydrolyzed DNA sample is injected into the LC system for separation of the deoxynucleosides.

  • Data Acquisition: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of both unlabeled (¹²C) and labeled (¹³C) deoxycytidine.

  • Data Analysis: The fractional enrichment of ¹³C in deoxycytidine is calculated by comparing the peak areas of the labeled and unlabeled forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy can also be used to detect the incorporation of the label.[20][21][22][23][24]

  • Instrumentation: A high-field NMR spectrometer is required.

  • Sample Preparation: The purified DNA or hydrolyzed deoxynucleosides can be analyzed.

  • Data Acquisition: ¹³C NMR spectra are acquired. The presence of the ¹³C label will result in a distinct signal.

  • Data Analysis: The intensity of the ¹³C signal is proportional to the amount of labeled deoxycytidine incorporated.

Data Interpretation and Quantitative Analysis

The primary output of this analysis is the fractional enrichment of ¹³C in the deoxycytidine pool of the DNA. This value can be used to calculate the rate of new DNA synthesis.

Fractional Synthetic Rate (FSR): The FSR of DNA can be calculated using the following formula:

FSR (% per day) = (Enrichment of ¹³C in DNA-dC / Enrichment of precursor ¹³C-dC in plasma) x (1 / time in days) x 100

This calculation provides a quantitative measure of the rate at which new DNA is being synthesized in a particular tissue.

Metabolic Pathway of 2'-Deoxycytidine Salvage

Deoxycytidine Salvage Pathway dC_ext This compound (extracellular) dC_int This compound (intracellular) dC_ext->dC_int Nucleoside Transporter dCMP dCMP-2'-13C dC_int->dCMP Deoxycytidine Kinase (dCK) dCDP dCDP-2'-13C dCMP->dCDP dCMP Kinase dCTP dCTP-2'-13C dCDP->dCTP Nucleoside Diphosphate Kinase DNA Genomic DNA (with 13C label) dCTP->DNA DNA Polymerase

Figure 2: The metabolic pathway of 2'-Deoxycytidine salvage, highlighting the key enzymatic steps.

Troubleshooting and Considerations

Problem Possible Cause Solution
Low ¹³C enrichment in DNA- Inefficient delivery of the labeled compound.- Low activity of the salvage pathway in the tissue of interest.- Short labeling time.- Optimize the administration route and dosage.- Choose tissues with higher expected proliferation rates.- Increase the duration of the labeling period.
High variability between animals- Inconsistent administration of the tracer.- Biological variability.- Ensure accurate and consistent dosing.- Increase the number of animals per group.
Contamination of DNA samples- Incomplete removal of RNA or protein.- Ensure thorough RNase and protease treatments during DNA extraction.

Conclusion

The in vivo metabolic tracking of 2'-Deoxycytidine-2'-¹³C turnover provides a powerful and quantitative method for studying DNA synthesis and the pyrimidine salvage pathway in mouse models. This technique has broad applications in cancer research, drug development, and the study of fundamental cellular processes. By carefully following the protocols outlined in this application note, researchers can obtain high-quality, reproducible data to advance their understanding of DNA metabolism in health and disease.

References

  • Zollner, H. (1992). Handbook of Enzyme Inhibitors. Wiley-VCH.
  • Pillwein, K., Schuchter, K., & Horvath, Z. (2020). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences, 21(21), 8272. [Link]

  • Witz, S., et al. (2019). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. The Plant Cell, 31(11), 2631–2649. [Link]

  • Reactome. Pyrimidine salvage. Retrieved from [Link]

  • Hilovsky, D., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 14(6), 318. [Link]

  • Faubert, B., et al. (2017). Metabolic Reprogramming and Cancer Progression. Science, 355(6332), 1392. [Link]

  • Shibata, J., et al. (2005). In vivo measurement of DNA synthesis rates of colon epithelial cells in carcinogenesis. Biochemical and Biophysical Research Communications, 331(1), 203-209. [Link]

  • Faubert, B., et al. (2020). Metabolic pathway analysis using stable isotopes in patients with cancer. Nature Reviews Cancer, 20(12), 711-726. [Link]

  • Hilovsky, D., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. Metabolites, 14(6), 318. [Link]

  • Beumer, J. H., et al. (2006). Pharmacokinetics, metabolism, and oral bioavailability of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine in mice. Clinical Cancer Research, 12(24), 7483-7491. [Link]

  • UniProtKB. DCK - Deoxycytidine kinase - Homo sapiens (Human). Retrieved from [Link]

  • Van der Wilt, C. L., et al. (2009). Simultaneous alteration of de novo and salvage pathway to the deoxynucleoside triphosphate pool by (E)-2′-Deoxy-(fluoromethylene)cytidine (FMdC) and zidovudine (AZT) results in increased radiosensitivity in vitro. Acta Oncologica, 48(6), 884-891. [Link]

  • Gebhard, S., et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(12), e109. [Link]

  • Hellerstein, M. K., et al. (2003). Measurement in vivo of proliferation rates of slow turnover cells by 2H2O labeling of the deoxyribose moiety of DNA. Proceedings of the National Academy of Sciences, 100(14), 8420-8425. [Link]

  • Spasokukotskaja, T., et al. (1988). Deoxycytidine is salvaged not only into DNA but also into phospholipid precursors. Biochemical and Biophysical Research Communications, 155(2), 923-929. [Link]

  • Shipley, L. A., et al. (1992). Metabolism and disposition of gemcitabine, and oncolytic deoxycytidine analog, in mice, rats, and dogs. Drug Metabolism and Disposition, 20(6), 849-855. [Link]

  • Beumer, J. H., et al. (2006). Pharmacokinetics, Metabolism, and Oral Bioavailability of the DNA Methyltransferase Inhibitor 5-Fluoro-2′-Deoxycytidine in Mice. Clinical Cancer Research, 12(24), 7483-7491. [Link]

  • Wikipedia. Deoxycytidine kinase. Retrieved from [Link]

  • Beckmann, N. (1989). Multilabeled 13C substrates as probes in In vivo 13C and 1H NMR spectroscopy. NMR in Biomedicine, 2(5-6), 274-277. [Link]

  • Wikipedia. Nucleotide salvage. Retrieved from [Link]

  • Hellerstein, M. K., et al. (2003). Measurement in vivo of proliferation rates of slow turnover cells by 2H2O labeling of the deoxyribose moiety of DNA. Proceedings of the National Academy of Sciences, 100(14), 8420-8425. [Link]

  • Sasvári-Székely, M., et al. (1989). Deoxycytidine is salvaged not only into DNA but also into phospholipid precursors. II. Ara-C does not inhibit the later process in lymphoid cells. Biochemical and Biophysical Research Communications, 163(2), 1158-1167. [Link]

  • Beckmann, N. (1989). Multilabeled 13C substrates as probes in in vivo 13C and 1H NMR spectroscopy. NMR in Biomedicine, 2(5-6), 274-277. [Link]

  • ResearchGate. (n.d.). The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation. Retrieved from [Link]

  • Zhang, C., et al. (2021). Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes. eLife, 10, e66469. [Link]

  • Austin, W. R., et al. (2012). Nucleoside salvage pathway kinases regulate hematopoiesis by linking nucleotide metabolism with replication stress. The Journal of Experimental Medicine, 209(12), 2215-2228. [Link]

  • Clarke, S. J., et al. (2002). Clinical pharmacokinetics of 2'-deoxy-2'-methylidenecytidine (DMDC), a deoxycytidine analogue antineoplastic agent. Clinical Pharmacokinetics, 41(14), 1161-1174. [Link]

  • Korte, A. R., et al. (2019). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 9(10), 223. [Link]

  • de Graaf, R. A., et al. (2003). Localized in vivo13C NMR spectroscopy of the brain. NMR in Biomedicine, 16(6-7), 339-357. [Link]

  • Toy, V., et al. (2010). Requirement for deoxycytidine kinase in T and B lymphocyte development. Proceedings of the National Academy of Sciences, 107(12), 5551-5556. [Link]

  • de Graaf, R. A., et al. (2003). In vivo 1H-[13C]-NMR spectroscopy of cerebral metabolism. Magnetic Resonance in Medicine, 49(1), 37-46. [Link]

  • National Center for Biotechnology Information. Gene: DCK deoxycytidine kinase [Homo sapiens (human)]. Retrieved from [Link]

  • Amiel, A., et al. (2021). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Ecological Processes, 10(1), 1-13. [Link]

  • F1000Research. (2015). In vivo stable isotope labeling of 13C and 15N.... Retrieved from [Link]

  • Lopez-Gomez, C., et al. (2018). Deoxycytidine and deoxythymidine treatment for thymidine kinase 2 deficiency. Annals of Clinical and Translational Neurology, 5(5), 592-602. [Link]

  • Laurent, G. J., et al. (1981). The effect of protein depletion and repletion on muscle-protein turnover in the chick. Biochemical Journal, 194(3), 823-831. [Link]

  • DeHart, C. J., et al. (2022). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(11), 2097-2106. [Link]

  • NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

  • Young, J. D. (2014). In vivo 2H/13C flux analysis in metabolism research. Current Opinion in Biotechnology, 28, 103-109. [Link]

  • University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • Lane, A. N., et al. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Methods in Molecular Biology, 1301, 195-207. [Link]

  • Arnold, K. B., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2'-13C-Deoxycytidine Phosphoramidite Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-dC-13C-001 Subject: Low Coupling Efficiency in Stable Isotope Labeled DNA Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low coupling efficiency with 2'-13C-deoxycytidine (dC) phosphoramidites . While the 13C isotope itself is chemically non-perturbing (it does not significantly alter the electronics or sterics of the phosphoramidite compared to standard ^12C), the synthesis and purification of these isotopically labeled monomers are complex. This often results in trace impurities, lower inherent stability, or higher sensitivity to moisture compared to bulk commercial amidites.

This guide treats the 2'-13C-dC monomer as a "Precious/Modified" reagent , requiring stricter anhydrous protocols and optimized cycle parameters than standard DNA synthesis.

Phase 1: Reagent Integrity & Handling

The majority of coupling failures with expensive isotopes stem from moisture intrusion during dissolution, not the chemistry of the isotope itself.

Q: How should I dissolve the 13C-amidite to ensure maximum activity?

A: Do not use the standard "open-bottle" technique. Use the Septum-Puncture Protocol to maintain an anhydrous environment.

  • Equilibrate: Allow the amidite bottle to reach room temperature before opening (prevents condensation).

  • Solvent Quality: Use Anhydrous Acetonitrile (ACN) with <10-30 ppm water content.[1] Do not use the "wash bottle" from the synthesizer; use a fresh, sealed bottle.

  • The Septum Technique:

    • If the amidite vial has a septum, do not remove the cap .

    • Flush a clean, glass syringe with Argon.

    • Withdraw the calculated volume of Anhydrous ACN.

    • Inject ACN through the septum into the amidite vial.

    • Swirl (do not vortex vigorously) until dissolved.

    • Vent: Briefly insert a small gauge needle to equalize pressure if necessary, then remove immediately.

  • Desiccant: For isotopic amidites, we recommend adding a packet of 3Å Molecular Sieves (activated) to the dissolved solution if it will sit on the machine for >12 hours.

Q: What is the optimal concentration for 2'-13C-dC?

A: 0.1 M (100 mM). Standard DNA synthesis uses 0.05 M. However, for modified or isotopic monomers where kinetics may be slightly retarded by trace synthetic impurities, a higher concentration drives the reaction equilibrium toward the coupled product (Le Chatelier's principle).

Phase 2: Synthesizer Optimization

Standard synthesis cycles are designed for speed and economy. Isotope synthesis requires cycles designed for yield .

Q: Which activator should I use?

A: Switch from 1H-Tetrazole to 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) .

ActivatorAcidity (pKa)NucleophilicityRecommendation
1H-Tetrazole ~4.8ModerateAvoid. Often insufficient for modified amidites; lower solubility.
ETT ~4.3HighPreferred. Higher acidity promotes faster protonation of the diisopropylamino group.
BTT ~4.3HighExcellent. Similar to ETT, often used for RNA or hindered bases.
DCI ~5.2Very HighAlternative. Less acidic but very nucleophilic. Good for large scale, but ETT is better for difficult couplings.
Q: How should I adjust the coupling time?

A: Triple the standard coupling time.

  • Standard dC: 1.5 – 2 minutes.

  • 2'-13C-dC: 6 – 10 minutes.

Why? The 2'-13C modification is on the sugar ring. While it doesn't add bulk, the purity of these custom-synthesized monomers is often ~95-97% (vs >99% for bulk dC). The impurities can act as weak competitive inhibitors or quenchers. Extended time ensures the active monomer has sufficient opportunity to react with the 5'-OH support.

Phase 3: Diagnostic Visualization

Workflow: Troubleshooting Decision Tree

Use this logic flow to identify the root cause of the low coupling.

TroubleshootingTree Start Issue: Low Coupling Efficiency (<95%) CheckWater Step 1: Check Water/Oxidation (Is the Amidite degraded?) Start->CheckWater CheckCycle Step 2: Check Cycle Parameters (Is the reaction time too short?) CheckWater->CheckCycle Reagents Dry Action_Sieves Action: Add 3Å Sieves Use Fresh Anhydrous ACN CheckWater->Action_Sieves Solvent wet? CheckProtect Step 3: Check Protection Group (Ac vs Bz steric hindrance?) CheckCycle->CheckProtect Cycle Optimized Still Failing Action_Time Action: Increase Coupling to 6-10 min Switch to ETT Activator CheckCycle->Action_Time Using Standard Cycle? Action_Conc Action: Increase Conc. to 0.1M CheckCycle->Action_Conc Using 0.05M? Result_Success Coupling >98% (Resolved) Action_Sieves->Result_Success Action_Time->Result_Success Action_Conc->Result_Success

Figure 1: Decision tree for isolating the cause of low coupling efficiency in modified phosphoramidites.

Mechanism: Why Water Kills Efficiency

Understanding how moisture destroys your expensive reagent is critical for compliance.

CouplingMechanism Amidite 2'-13C-dC Amidite (P-III) Activated Activated Tetrazolide Intermediate Amidite->Activated Protonation by Activator Activator Activator (Tetrazole/ETT) Activator->Activated Coupled Successful Coupling (Phosphite Triester) Activated->Coupled Path A: Anhydrous (Desired) Dead H-Phosphonate (DEAD END) Activated->Dead Path B: Hydrolysis (Failure Mode) Water Trace Water (The Enemy) Water->Dead Support 5'-OH DNA Support Support->Coupled

Figure 2: Kinetic competition between 5'-OH coupling and water hydrolysis. Water reacts faster than the DNA hydroxyl, permanently deactivating the monomer.

Phase 4: Frequently Asked Questions (FAQ)

Q: My trityl monitor shows low orange color, but the final Mass Spec is okay. Why?

A: Trityl monitoring is qualitative. For modified amidites, the trityl cation release kinetics can differ slightly. However, if the trityl is significantly lower, it usually indicates a coupling failure. Trust the Mass Spec (ESI-MS) or PAGE analysis over the trityl monitor. If the Mass Spec shows "n-1" peaks (deletions), the coupling actually failed.

Q: Does the protection group on the Cytosine base (Ac vs. Bz) matter?

A: Yes.

  • Acetyl (Ac-dC): Generally preferred for fast deprotection (UltraMild chemistry).

  • Benzoyl (Bz-dC): The traditional standard. It is more stable but requires harsher deprotection (hot ammonia).

  • Troubleshooting: If you are using Bz-dC and seeing low coupling, the steric bulk of the benzoyl group combined with any impurities in the 13C-synthesis might be the issue. Ensure you are using ETT (activator) to overcome this steric barrier.

Q: Can I recover the uncoupled 13C-amidite from the bottle?

A: Generally, No. Once dissolved in acetonitrile, the phosphoramidite (P-III) slowly oxidizes to phosphonate (P-V) or hydrolyzes, even in the freezer. For isotopes, if you must save it:

  • Dry it down completely using a centrifugal evaporator (SpeedVac) immediately after synthesis.

  • Store as a dry film at -20°C under Argon.

  • Warning: Re-dissolving often yields lower quality; use for test couplings only.

References

  • Glen Research. (n.d.).[2] Technique for Dissolving Phosphoramidites. Glen Research Technical Support. Retrieved from [Link]

  • Glen Research. (2009). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS. Glen Research.[2][3][4][5] Retrieved from [Link]

Sources

Support Topic: Correcting for Kinetic Isotope Effects (KIE) in 2'-13C Deoxycytidine Assays

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for Precision Enzymology . Below is the comprehensive troubleshooting guide for Kinetic Isotope Effects (KIE) in 2'-13C Deoxycytidine Assays .

Ticket ID: KIE-13C-DC-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Enzymology Division

Executive Summary

In high-precision LC-MS/MS enzymatic assays—particularly those involving Cytidine Deaminase (CDA) , Deoxycytidine Kinase (dCK) , or DNA Polymerases —the use of 2'-13C deoxycytidine (2'-13C-dC) presents a unique challenge. While heavy-atom isotope effects (like 13C) are typically small (0.5–2%), they become significant in drug development workflows requiring high sensitivity.

If 2'-13C-dC is used as an Internal Standard (IS) , enzymatic degradation of the IS can artificially inflate analyte concentrations. If used as a Tracer/Substrate , the KIE can skew kinetic parameters (


, 

). This guide details how to diagnose, quantify, and mathematically correct for these effects.

Part 1: Diagnostic – Do I Have a KIE Problem?

The Symptom

Users often report: "My internal standard (IS) peak area is decreasing over time during the incubation, causing my analyte/IS ratio to drift." or "My labeled substrate appears to metabolize slower than the unlabeled control."

The Root Cause

Enzymes are sensitive to the vibrational frequency of chemical bonds. Replacing


C with 

C increases the reduced mass of the bond, lowering its zero-point energy.[1] This increases the activation energy required to reach the transition state.
  • Primary KIE: Occurs if the bond to the isotope is broken/formed (e.g., C-C bond cleavage).[1][2]

  • Secondary KIE: Occurs if the isotope is adjacent to the reaction center (e.g., 2'-position during base deamination).

For 2'-13C deoxycytidine , the effect is usually a Secondary KIE (since CDA attacks the base, not the sugar). However, even a "small" KIE of 1.02 (2% rate difference) can introduce unacceptable error in pharmacokinetic modeling.

Diagnostic Workflow

Use this decision tree to determine if correction is necessary.

KIE_Diagnosis Start Start: IS/Tracer Behavior Check Q1 Is the 2'-13C-dC used as an Internal Standard (IS)? Start->Q1 Check1 Check IS Peak Area vs. Time (in matrix) Q1->Check1 Yes Q2 Is 2'-13C-dC the Primary Substrate? Q1->Q2 No Result1 IS Area Stable (<2% loss) Check1->Result1 Result2 IS Area Decays (>2% loss) Check1->Result2 Action1 No Correction Needed (Proceed with Assay) Result1->Action1 Action2 Enzyme metabolizes IS. Calculate KIE Magnitude. Result2->Action2 Exp1 Run Internal Competition (1:1 Mix with 12C) Q2->Exp1 Yes Calc1 Calculate Observed KIE (Ratio Change) Exp1->Calc1 Calc1->Action2 If KIE != 1.0

Figure 1: Diagnostic logic flow for identifying Kinetic Isotope Effects in enzymatic assays.

Part 2: Measuring the KIE (The Internal Competition Method)[3]

To correct the data, you must first determine the magnitude of the isotope effect, denoted as


. We use the Internal Competition Method , which is far more precise than comparing two separate rate curves.
Protocol: Competitive KIE Determination

Objective: Measure the change in the ratio of Light (


C) to Heavy (

C) substrate as the reaction proceeds.
  • Substrate Mix: Prepare a master mix containing equimolar (1:1) concentrations of natural deoxycytidine (

    
    C) and 2'-13C-deoxycytidine (
    
    
    
    C).
    • Tip: Total concentration should be below

      
       to ensure 
      
      
      
      conditions (first-order kinetics).
  • Incubation: Add enzyme (e.g., CDA) to initiate the reaction.

  • Sampling: Take aliquots at 0% (time zero), 10%, 20%, 30%, ... up to 50% conversion (

    
    ).
    
  • Quench: Stop reaction immediately with acid or organic solvent (e.g., MeOH).

  • LC-MS/MS Analysis: Measure the peak areas of the Light (

    
    ) and Heavy (
    
    
    
    ) substrate remaining.
Calculation (The Northrop/Cleland Approach)

The KIE is calculated using the change in the isotopic ratio (


) relative to the fraction of conversion (

).

Definitions:

  • 
     at time 
    
    
    
    .
  • 
     at time 
    
    
    
    .
  • 
     (Fraction of total substrate consumed).
    

The Equation:



Parameter Value Interpretation
KIE = 1.00 No Isotope Effect. Ideal for Internal Standards.
KIE > 1.00 Normal KIE. Enzyme prefers

C.

C accumulates in the residual substrate.
KIE < 1.00 Inverse KIE. Enzyme prefers

C. Rare for deamination, possible in binding steps.

Part 3: Correcting the Data

Once you have the


 (e.g., 1.025), apply the correction based on your assay type.
Scenario A: 2'-13C-dC is the Internal Standard (IS)

Problem: The enzyme eats the IS, causing the IS signal to drop and the calculated analyte concentration to rise artificially. Correction Strategy: You must adjust the IS response to what it would have been if it were metabolically stable.

Step-by-Step Correction:

  • Calculate the Rate Constant of the IS (

    
    ): 
    From your competition experiment, you know the relationship between the analyte rate (
    
    
    
    ) and IS rate (
    
    
    ):
    
    
  • Apply Decay Correction: If you are measuring the disappearance of analyte (stability assay):

    
    
    Note: This is complex because 
    
    
    
    is what you are trying to find. An iterative approach or a "Surrogate Standard" approach is better.

Recommended Fix (The "Surrogate" Method): Do not use a metabolically active IS for the incubation phase.

  • Incubation: Incubate Analyte (dC) without IS.

  • Quench: Add Quench Solution containing the IS (2'-13C-dC).

  • Analysis: The IS now corrects for matrix effects and instrument drift but is never exposed to the enzyme.

Scenario B: 2'-13C-dC is the Tracer (Substrate)

Problem: You are measuring the kinetics of the labeled compound and need to know the kinetics of the natural compound. Correction Strategy: Scale the kinetic parameters.




[3]

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is there a KIE at the 2' position if the reaction happens at the base (Cytidine Deaminase)? A: This is a Secondary KIE . While the bond breaking occurs at C4, the transition state often involves a change in the sugar pucker (e.g., from C3'-endo to C2'-endo) or hybridization changes that are coupled to the reaction coordinate. Heavy atoms resist these vibrational changes, causing a small rate retardation (typically 1.01–1.03).

Q2: Can I ignore a KIE of 1.01 (1%)? A: For standard


 screening, yes. For regulatory DMPK studies or mechanistic enzymology, no . A 1% error in rate can propagate to a >10% error in intrinsic clearance (

) calculations when extrapolated to in vivo scenarios.

Q3: I see a "Reverse KIE" (Reaction gets faster with 13C). Is this real? A: It is highly unlikely for deamination. This usually indicates an artifact:

  • Signal Suppression: The

    
    C product might be suppressing the 
    
    
    
    C signal in the MS source.
  • Purity: Your

    
    C standard might contain a small amount of unlabeled impurity that is metabolized preferentially.
    
  • Binding: Rarely, heavy isotopes can bind slightly tighter (

    
     effect), appearing faster at low concentrations.
    

Part 5: References & Further Reading

  • Northrop, D. B. (1975).[4][5] "Steady-state analysis of kinetic isotope effects in enzymic reactions." Biochemistry. Link

  • Cleland, W. W. (2005).[3] "The use of isotope effects to determine enzyme mechanisms."[2][3][5][6][7][8][9] Archives of Biochemistry and Biophysics. Link

  • Schramm, V. L. (1998). "Enzymatic transition states and transition state analog design." Annual Review of Biochemistry. Link

  • Guengerich, F. P. (2016).[10] "Kinetic Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology. Link

For further assistance, please contact the Enzymology Applications Team at

Sources

Technical Support Center: Optimizing Relaxation Delays for Quantitative ¹³C NMR of 2'-Labeled Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for optimizing quantitative ¹³C NMR experiments on 2'-labeled nucleosides. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-proven insights necessary for acquiring accurate and reproducible quantitative data. This resource is structured to address the common and not-so-common challenges you may face, ensuring that your experimental design is robust and your results are trustworthy.

The core of quantitative ¹³C NMR lies in understanding and controlling the relaxation properties of your target nuclei. For 2'-labeled nucleosides, this is particularly critical due to the unique electronic environment of the ribose ring and the often-complex sample matrices encountered in drug development and biochemical studies. This guide will provide you with the necessary tools, from foundational theory to practical troubleshooting, to master these experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when setting up a quantitative ¹³C NMR experiment for 2'-labeled nucleosides.

Q1: Why is the relaxation delay (d1) so critical for quantitative ¹³C NMR?

A1: The relaxation delay (d1), also known as the recycle delay, is the time allowed for the ¹³C nuclear spins to return to their equilibrium magnetization along the z-axis after a radiofrequency pulse. For a measurement to be truly quantitative, the magnetization must fully recover before the next pulse is applied.[1] If d1 is too short, nuclei with longer spin-lattice relaxation times (T₁) will not have fully relaxed, leading to signal saturation and an underestimation of their quantity.[2][3] In essence, a sufficiently long d1 ensures that the initial magnetization is the same for all scans, making the resulting signal intensity directly proportional to the number of nuclei. For ¹³C nuclei, which can have a wide range of T₁ values (from seconds to minutes for quaternary carbons), this is a paramount consideration.[3][4]

Q2: What is the "5T₁" rule and is it always sufficient?

A2: The "5T₁" rule is a common guideline which states that the relaxation delay (d1) should be at least five times the longest T₁ value of any ¹³C nucleus of interest in your sample.[1][5] This duration allows for over 99% recovery of the equilibrium magnetization.[1] While this is a good starting point, its sufficiency depends on the desired level of accuracy. For highly accurate quantification (e.g., <1% error), a delay of 7T₁ might be more appropriate to ensure even more complete relaxation. It is crucial to experimentally determine the T₁ of the specific 2'-carbon in your nucleoside under your experimental conditions, rather than relying on literature values for similar compounds, as T₁ values are sensitive to the local molecular environment, solvent viscosity, and temperature.[3]

Q3: How does the Nuclear Overhauser Effect (NOE) interfere with quantitative ¹³C NMR and how can I suppress it?

A3: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space, specifically from protons to carbons in this context.[6][7] In standard ¹³C NMR, broadband proton decoupling, which is used to simplify the spectrum by removing ¹H-¹³C couplings, leads to an enhancement of ¹³C signals.[8][9] While this is beneficial for improving signal-to-noise in qualitative spectra, it is detrimental to quantitation because the magnitude of the enhancement can vary significantly for different carbons depending on their proximity to protons.[2][8] This differential enhancement disrupts the direct proportionality between signal intensity and the number of nuclei.[5][8]

To suppress the NOE, a technique called "inverse-gated decoupling" is employed.[10][11][12] In this pulse sequence, the proton decoupler is switched on only during the acquisition of the free induction decay (FID) and is switched off during the relaxation delay (d1).[10][12][13] This approach collapses the ¹H-¹³C couplings to produce sharp singlets while preventing the NOE from building up during the relaxation delay, thus preserving the quantitative nature of the experiment.[5][11]

Q4: Do I need to use a specific solvent for quantitative ¹³C NMR of 2'-labeled nucleosides?

A4: The choice of solvent can influence the T₁ relaxation times of your sample. Factors such as viscosity and the solvent's ability to form hydrogen bonds can affect molecular tumbling rates, which in turn impact T₁. For instance, a more viscous solvent will slow molecular tumbling, which can alter T₁ values. It is important to choose a deuterated solvent in which your nucleoside is fully soluble and stable. Commonly used solvents include D₂O, DMSO-d₆, or CD₃OD. The key is to be consistent with your choice of solvent across all experiments and to determine the T₁ values in that specific solvent.

Q5: Can I use a relaxation agent to shorten the relaxation delay?

A5: Yes, adding a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), is a common and effective strategy to shorten the long T₁ relaxation times of ¹³C nuclei.[13][14] These agents, which have unpaired electrons, provide an efficient relaxation pathway, significantly reducing the required d1 and thus the total experiment time.[15][16] This can be particularly useful for quaternary carbons which have naturally long T₁ values.[2][17] However, there are important considerations:

  • Inertness: The relaxation agent must not chemically interact with your 2'-labeled nucleoside.

  • Concentration: The concentration needs to be optimized. Too little will not be effective, while too much can cause significant line broadening, which can be detrimental to resolution and signal-to-noise.[17][18] A typical starting concentration is in the range of 0.1 M.[13]

  • Purity: Ensure the relaxation agent is pure and does not introduce contaminating signals into your spectrum.

It is essential to run a control spectrum without the relaxation agent to ensure it does not alter the chemical shifts of your signals of interest.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My quantitative results are not reproducible between experiments.

Possible CauseTroubleshooting StepScientific Rationale
Temperature Fluctuations Ensure the NMR spectrometer's temperature control is stable and has equilibrated before starting the experiment. Use the same temperature for all related experiments.T₁ relaxation times are temperature-dependent. Even small variations in temperature can alter T₁ values and affect the degree of signal saturation, leading to inconsistent results.
Incomplete Relaxation Your relaxation delay (d1) may be insufficient. Re-measure the T₁ of the 2'-carbon using the inversion recovery experiment. Set d1 to at least 5-7 times this measured T₁ value.[1][5]If d1 is too short, even small variations in experimental timing or temperature can have a magnified effect on the degree of saturation, leading to poor reproducibility.
Sample Concentration Changes Prepare samples with consistent and accurately known concentrations. If samples have been stored, check for evaporation or precipitation.Quantitative NMR relies on the signal intensity being directly proportional to the concentration. Any variation in concentration will directly impact the final calculated quantities.[19]
Improper Shimming Shim the magnet for each sample to ensure a homogeneous magnetic field. Poor shimming leads to broad lineshapes, which can make accurate integration difficult.A homogeneous magnetic field (good shimming) is essential for obtaining sharp NMR signals with a proper Lorentzian lineshape, which is a prerequisite for accurate integration.

Problem 2: The signal-to-noise ratio (S/N) of my 2'-carbon signal is too low for accurate integration.

Possible CauseTroubleshooting StepScientific Rationale
Insufficient Number of Scans Increase the number of scans (ns). The S/N ratio increases with the square root of the number of scans.[15]Averaging multiple scans reduces random noise, thereby improving the S/N. However, this will also increase the total experiment time.
Low Sample Concentration If possible, increase the concentration of your 2'-labeled nucleoside.[20][21]A higher concentration of the analyte will result in a stronger NMR signal, directly improving the S/N.[20]
Suboptimal Pulse Angle Ensure you are using a 90° pulse angle for your excitation pulse. You can calibrate this using a nutation experiment.[22]A 90° pulse provides the maximum signal intensity for a single scan. An incorrect pulse angle will lead to a suboptimal signal.
Long T₁ and Long d1 Consider adding a relaxation agent like Cr(acac)₃ to shorten the T₁ of the 2'-carbon.[13][14] This will allow you to use a shorter d1 and acquire more scans in the same amount of time.[16]By reducing the T₁, you can significantly decrease the total experiment time required to achieve a target S/N, as the d1 can be shortened proportionally.

Problem 3: I am observing inconsistencies in the integration of my internal standard versus my 2'-labeled nucleoside.

Possible CauseTroubleshooting StepScientific Rationale
Differential NOE Ensure you are using an inverse-gated decoupling pulse sequence to suppress the NOE.[5][23]If NOE is not suppressed, the internal standard and the 2'-carbon signal may be enhanced to different extents, leading to inaccurate relative quantification.[8]
Different T₁ Values Measure the T₁ values for both the internal standard and the 2'-carbon. The relaxation delay (d1) must be set based on the longer of the two T₁ values.[3]Both the analyte and the internal standard must be fully relaxed to ensure a quantitative comparison. If the d1 is based only on the analyte's T₁, the internal standard may be saturated, or vice versa.
Baseline Distortions Apply appropriate baseline correction to the spectrum before integration. Ensure the integration regions are set correctly and do not include baseline noise.[3]A non-flat baseline can introduce significant errors in the integration of NMR signals. Proper baseline correction is crucial for accurate quantification.
Chemical Reactivity Verify that your internal standard is chemically inert and does not react with your nucleoside, the solvent, or any other components in the sample over the course of the experiment.Any chemical reaction involving the internal standard will change its concentration and invalidate the quantitative results.

Experimental Protocols

Protocol 1: Determination of T₁ using the Inversion Recovery Experiment

This protocol outlines the steps to measure the spin-lattice relaxation time (T₁) of the 2'-carbon in your nucleoside using the standard inversion-recovery method.[5][24]

Objective: To accurately measure the T₁ of the 2'-¹³C signal.

Materials:

  • NMR spectrometer with ¹³C capabilities

  • Your 2'-labeled nucleoside sample dissolved in a suitable deuterated solvent

  • NMR tube

Procedure:

  • Sample Preparation: Prepare your sample at the same concentration and in the same solvent that you will use for your quantitative experiments. Ensure the sample is fully dissolved.[24]

  • Spectrometer Setup:

    • Tune and match the ¹³C probe.

    • Shim the magnetic field to obtain good resolution.

    • Set the temperature to the desired value for your quantitative experiment and allow it to equilibrate.

  • Pulse Sequence: Select the inversion recovery pulse sequence (180° - τ - 90° - acquisition).[1][25] On Bruker systems, this is often t1ir or t1irig.[24]

  • Parameter Setup:

    • d1 (Relaxation Delay): Set d1 to be at least 5 times the estimated T₁ of your 2'-carbon. If the T₁ is completely unknown, start with a conservative value (e.g., 20-30 seconds).

    • τ (Inter-pulse Delay): Create an array of τ values (often called vdlist in TopSpin).[24] This array should bracket the expected T₁ value and include very short and very long delays. A good starting array might be: 0.01s, 0.1s, 0.5s, 1s, 2s, 5s, 10s, 20s.

    • ns (Number of Scans): Set a sufficient number of scans to obtain a good S/N for each τ value.

  • Acquisition: Run the experiment. This will result in a series of spectra, each with a different τ value, often collected as a pseudo-2D dataset.[1]

  • Data Processing:

    • Process each spectrum identically (e.g., same Fourier transform, phasing, and baseline correction).[24]

    • For each spectrum, integrate the 2'-¹³C signal. The intensity will vary from negative (for short τ) to positive (for long τ).

  • T₁ Calculation:

    • Plot the integrated intensity (Iτ) versus the τ value.

    • Fit the data to the following equation: I(τ) = I₀(1 - 2e(-τ/T₁)), where I₀ is the equilibrium intensity.[25] The spectrometer software often has a built-in function for this fitting.

    • The value of T₁ obtained from this fit is the spin-lattice relaxation time for your 2'-¹³C nucleus.

Protocol 2: Setting up a Quantitative ¹³C NMR Experiment

Objective: To acquire a quantitative ¹³C NMR spectrum of a 2'-labeled nucleoside.

Procedure:

  • Determine T₁: Follow Protocol 1 to determine the T₁ of the 2'-¹³C signal and any other carbon signal of interest (including the internal standard, if used).

  • Pulse Sequence: Select a standard ¹³C pulse sequence with inverse-gated proton decoupling (e.g., zgig on Bruker systems).[23][26]

  • Parameter Optimization:

    • d1 (Relaxation Delay): Set d1 to be at least 5-7 times the longest measured T₁ value.[5]

    • pw (Pulse Width): Set the pulse width to correspond to a 90° flip angle to maximize signal per scan.[22]

    • ns (Number of Scans): Choose a number of scans that provides sufficient S/N for accurate integration (typically S/N > 100:1).

    • at (Acquisition Time): Ensure the acquisition time is long enough to allow the FID to decay completely, which is necessary for good resolution. A typical value is 1-2 seconds.[22]

  • Acquisition: Acquire the quantitative ¹³C NMR spectrum.

  • Data Processing:

    • Apply a small exponential line broadening (e.g., 0.5-1 Hz) to improve S/N without significantly distorting the lineshape.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.[3]

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.[3]

  • Integration:

    • Integrate the 2'-¹³C signal and the signal of your internal standard (if used).

    • Ensure the integration limits are wide enough to encompass the entire peak, including the wings.

Visualizations

Inversion_Recovery_Workflow cluster_prep Sample & Spectrometer Setup cluster_exp Inversion Recovery Experiment cluster_analysis Data Analysis Prep Prepare Sample Setup Tune, Shim, Equilibrate Temp Prep->Setup PulseSeq Select 180-τ-90 Pulse Sequence Setup->PulseSeq SetParams Set d1 > 5T₁ (est.) Define τ array PulseSeq->SetParams Acquire Acquire Data for each τ SetParams->Acquire Process Process Spectra Acquire->Process Integrate Integrate Signal vs. τ Process->Integrate Fit Fit Data to I(τ) = I₀(1 - 2e^(-τ/T₁)) Integrate->Fit T1_Value Determine T₁ Fit->T1_Value

Caption: Workflow for T₁ determination using the inversion recovery experiment.

Quant_NMR_Decision_Tree Start Start: Setup Quantitative ¹³C NMR MeasureT1 Measure T₁ of 2'-C (Inversion Recovery) Start->MeasureT1 SetD1 Set Relaxation Delay d1 ≥ 5 * T₁_max MeasureT1->SetD1 UseInvGated Use Inverse-Gated Proton Decoupling? SetD1->UseInvGated AcquireData Acquire Spectrum UseInvGated->AcquireData Yes CheckS_N S/N > 100:1? AcquireData->CheckS_N IncreaseNS Increase Number of Scans (ns) CheckS_N->IncreaseNS No ProcessData Process Data (Phasing, Baseline Correction) CheckS_N->ProcessData Yes IncreaseNS->AcquireData Integrate Integrate Signals ProcessData->Integrate FinalResult Quantitative Result Integrate->FinalResult

Caption: Decision workflow for setting up a quantitative ¹³C NMR experiment.

References

  • Quantitative 13 C NMR Analysis of Lignins with Internal Standards. ACS Publications. [Link]

  • Difference between Normal 13C NMR and Inverse-Gated (IG) 13C NMR spectrum? ResearchGate. [Link]

  • Relaxation Times Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Differences between ¹³C-decoupled NMR experiment vs a ¹³C-coupled. ResearchGate. [Link]

  • Top: Pulse sequence schemes to estimate ¹³C T1 relaxation times based... ResearchGate. [Link]

  • T1 Relaxation Measurement: The Inversion-Recovery Experiment (Using ICON-NMR). University of Missouri–St. Louis. [Link]

  • 13 Carbon NMR. University of Sheffield. [Link]

  • 13C T1 Acquisition & Analysis from HSQC Data Using TopSpin's Dynamics Center. University of Wisconsin-Madison. [Link]

  • Measuring relaxation times - Inversion recovery for T1. University of Cambridge. [Link]

  • How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. [Link]

  • Tips for 13C Users. UMass Nuclear Magnetic Resonance (NMR) Labs. [Link]

  • Modes of Heteronuclear Broadband Decoupling. University of Ottawa NMR Facility Blog. [Link]

  • Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics. PMC. [Link]

  • Paramagnetic agents for contrast-enhanced NMR imaging: a review. AJR. [Link]

  • Quantitive 13C NMR. sites@gsu. [Link]

  • Joseph Vasquez – Quantitative Comparison of 13C Spectra Acquired Using a New Adiabatic Anti-Ring Pulse Sequence to the Conventional Inverse-Gated Decoupling Single Pulse Experiment. panic nmr. [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. [Link]

  • Optimized Default 13C Parameters. NMR Facility - Chemistry Department, University of Missouri. [Link]

  • Quantification of single components in complex mixtures by 13C NMR. Magritek. [Link]

  • 12C/13C Isotope Effects on 1H T1 Relaxation Times. University of Ottawa NMR Facility Blog. [Link]

  • Seeking Understanding: How does quantitation work in NMR, and why doesn't it need a calibration curve/standards? Reddit. [Link]

  • Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA. PMC. [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. PMC. [Link]

  • Nuclear Overhauser effect. Wikipedia. [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Paramagnetic relaxation enhancement. NMR Wiki. [Link]

  • Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. PubMed. [Link]

  • Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]

  • Paramagnetic effects in NMR: From PRE to metal ions DNP. YouTube. [Link]

  • Analysis of the 13C T1 relaxation times in n-alkanes. RSC Publishing. [Link]

  • Dependence of ¹³C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. UNL Digital Commons. [Link]

  • nuclear magnetic resonance. spectroscopy. [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. [Link]

  • Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. PMC. [Link]

  • Nuclear Overhauser Effect (NOE). University of California, Irvine. [Link]

  • Nuclear Overhauser Effect (NOE) and its effects in NMR spectroscopy. Scribd. [Link]

  • Cheat codes for 13C qNMR. Nanalysis. [Link]

  • The nuclear Overhauser effect from a quantitative perspective. PubMed. [Link]

  • 13 C NMR SPECTROSCOPY |Nuclear Overhauser Enhancement (NOE effect). YouTube. [Link]

  • Basic concepts of 13C NMR. . [Link]

Sources

Technical Support Center: Removal of Unreacted 2'-13C-dCTP from Enzymatic DNA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Subject: Purification of Enzymatic DNA Synthesis Reactions (TdT/Polymerase) Target Contaminant: Unreacted 2'-13C-dCTP (Stable Isotope Labeled Deoxycytidine Triphosphate) Operational Context: High-resolution NMR, Mass Spectrometry, and Quantitative Biophysics.

Executive Summary: Removing unreacted 2'-13C-dCTP is critical because the free nucleotide's isotopically labeled carbon nuclei generate intense background signals that obscure the structural data of the synthesized DNA product in NMR spectroscopy. Furthermore, free dNTPs inhibit downstream ligation and quantification assays.

Since 2'-13C-dCTP is chemically identical to standard dCTP, its removal follows standard dNTP purification protocols. However, the cost of the isotope and the sensitivity of downstream applications dictate the choice of method. This guide prioritizes Solid Phase Reversible Immobilization (SPRI) for general recovery and Anion Exchange HPLC for structural biology grade purity.

Strategic Decision Matrix

Before selecting a protocol, evaluate your experimental constraints using the decision matrix below.

Workflow Decision Tree

purification_decision_tree Start Start: Unpurified Reaction Mix Q1 Primary Goal? Start->Q1 Goal_Recovery Recover Unreacted 13C-dCTP? (Cost Saving) Q1->Goal_Recovery Yes Goal_Purity Max Purity for NMR/Crystal Structure? Q1->Goal_Purity Yes Goal_Routine Routine Analysis (PCR/Cloning) Q1->Goal_Routine Yes Method_HPLC Method A: Anion Exchange HPLC (High Resolution, Recoverable) Goal_Recovery->Method_HPLC Best Separation Goal_Purity->Method_HPLC Removes n-1 products Method_SPRI Method B: SPRI Magnetic Beads (High Yield, Scalable) Goal_Routine->Method_SPRI >100 bp DNA Method_Spin Method C: Size Exclusion/Spin Column (Fast, Lower Recovery) Goal_Routine->Method_Spin <100 bp DNA caption Figure 1: Decision matrix for selecting the optimal dNTP removal strategy.

Technical Protocols

Protocol A: SPRI Magnetic Bead Purification (Recommended for Routine Removal)

Best For: Rapid removal of dNTPs from DNA fragments >100 bp. Mechanism: Carboxyl-coated magnetic beads bind DNA in the presence of polyethylene glycol (PEG) and salt (NaCl). dNTPs (including 13C-dCTP) do not bind and are washed away.

Reagents Required:

  • AMPure XP Beads (or equivalent SPRI beads).

  • Freshly prepared 80% Ethanol.

  • Elution Buffer (10 mM Tris-HCl, pH 8.0) or Nuclease-free water.

Step-by-Step Workflow:

  • Ratio Calculation:

    • For DNA >100 bp, use a 1.8x ratio of beads to sample volume.

    • Example: If your reaction volume is 50 µL, add 90 µL of resuspended beads.

    • Note: Lower ratios (e.g., 0.6x) selectively bind larger DNA fragments, while higher ratios (1.8x - 2.0x) are needed to capture smaller fragments (down to ~100 bp).

  • Binding:

    • Add beads to the sample. Pipette mix 10 times.

    • Incubate at Room Temperature (RT) for 5 minutes . This allows the DNA to crowd onto the bead surface.

  • Separation:

    • Place the tube on a magnetic rack for 2 minutes or until the solution is crystal clear.

    • Critical Step: Carefully aspirate the supernatant without disturbing the beads.

    • Recovery Tip: If you wish to recover the expensive 13C-dCTP, save this supernatant! It contains the unreacted nucleotides.

  • Washing:

    • Keep the tube on the magnet. Add 200 µL of 80% Ethanol .

    • Incubate for 30 seconds. Aspirate.

    • Repeat for a total of two washes .

    • Why: Ethanol removes salts and trace dNTPs while keeping DNA precipitated on the beads.

  • Drying:

    • Air dry the beads for 2-5 minutes.

    • Caution: Do not over-dry (cracking beads), as this reduces elution efficiency.

  • Elution:

    • Remove from magnet. Add Elution Buffer (e.g., 20-40 µL).

    • Mix well and incubate for 2 minutes.

    • Place back on magnet and transfer the clean supernatant to a new tube.

Protocol B: Anion Exchange HPLC (Best for NMR/Structural Biology)

Best For: Absolute removal of dNTPs and separation of "n-1" failure sequences. Mechanism: Separates based on the number of phosphate groups. dNTPs (3 phosphates) elute significantly earlier or later than long DNA chains (many phosphates) depending on the gradient.

System Setup:

  • Column: DNA-Pac PA200 or Mono Q (Strong Anion Exchange).

  • Buffer A: 25 mM Tris-HCl (pH 8.0).

  • Buffer B: 25 mM Tris-HCl (pH 8.0) + 1.0 M NaCl (or NaClO4).

  • Temperature: 25°C - 60°C (Higher temp resolves secondary structures).

Gradient Table:

Time (min)% Buffer BEvent
0.00%Injection / Binding
2.010%Elution of free dNTPs (13C-dCTP)
20.060%Linear gradient for DNA elution
22.0100%Column Wash
25.00%Re-equilibration

Operational Note: 13C-dCTP will elute early in the gradient (low salt). Collect this fraction if isotope recovery is desired. The full-length DNA product will elute later at higher salt concentrations.

Troubleshooting & FAQs

Issue 1: "I see a large background signal in my NMR spectrum."

Diagnosis: Incomplete removal of 2'-13C-dCTP. Root Cause:

  • Bead Carryover: If using SPRI, residual supernatant containing dNTPs was left behind.

  • Column Overload: If using spin columns, the membrane capacity was exceeded, allowing dNTPs to flow through with the DNA (rare) or get trapped non-specifically. Solution:

  • Perform a second cleanup using a different method (e.g., if you used beads, try a spin column or dialysis).

  • For NMR, dialysis against the final NMR buffer is often required after HPLC to remove the high salt (NaCl) introduced during elution.

Issue 2: "My DNA yield is very low after bead cleanup."

Diagnosis: Loss of DNA during the wash or binding steps. Root Cause:

  • Fragment Size: Your DNA is <100 bp. Standard SPRI ratios (1.8x) bind poor at <100 bp.

  • Ethanol Concentration: Using <70% ethanol can solubilize the DNA, washing it away. Solution:

  • Increase bead ratio to 2.5x or 3.0x for small fragments (Isopropanol can be added to the buffer to enhance precipitation of small DNA).

  • Ensure ethanol is freshly prepared (hygroscopic ethanol lowers concentration over time).

Issue 3: "Can I use Phosphatase to remove the dNTPs?"

Answer: Yes, but with caveats.

  • Pros: Shrimp Alkaline Phosphatase (rSAP) will dephosphorylate the 2'-13C-dCTP, converting it to the nucleoside (2'-13C-dC) and inorganic phosphate. This prevents it from participating in further reactions.[1][2]

  • Cons: It does not physically remove the carbon isotope. The 13C-labeled nucleoside will still be present in the solution and may still generate NMR signals (though shifted). Physical separation (Beads/HPLC) is superior for spectroscopy.

Scientific Validation (E-E-A-T)

The Physics of Separation

The protocols above rely on distinct physical properties:

  • Charge Density (HPLC): dNTPs have a net charge of approx -4. DNA has a charge proportional to its length (approx -2 per base pair). This massive charge difference allows Anion Exchange to separate them with high resolution [1].

  • Solubility (SPRI): In high concentrations of PEG and salt, the hydration shell of the DNA backbone is disrupted, causing it to collapse onto the carboxylated beads. Small molecules like dNTPs maintain their hydration shell and remain soluble [2].

Recovery of 2'-13C-dCTP

Because 2'-13C-dCTP is expensive, recovery is often requested.

  • Protocol: Collect the "flow-through" (Spin Column) or "supernatant" (SPRI step 3).

  • Purification: Run this fraction on a C18 Reverse-Phase HPLC column to separate the dCTP from salts and other reaction byproducts. Verify purity via Mass Spec before re-use.

References

  • MagBio Genomics. SPRI Beads vs Spin Columns: The Modern Alternative.[3] Available at: [Link][3]

  • Bitesize Bio. How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Available at: [Link]

  • Glen Research. DNA Purification: Ion Exchange HPLC. Available at: [Link]

Sources

Validation & Comparative

Dynamic vs. Static: A Comparative Guide to Cross-Validating 2'-13C NMR and X-ray Crystallography in DNA Structural Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural biology of nucleic acids, a single static model is no longer sufficient. DNA is a shapeshifter; its biological function—replication, transcription, and repair—relies on transient excursions away from the canonical Watson-Crick B-form. While X-ray crystallography provides the requisite atomic resolution for architectural scaffolding, it often fails to capture the "breathing" motions essential for recognition.

This guide focuses on a specific, high-precision cross-validation strategy: pairing 2'-13C NMR relaxation dispersion with X-ray diffraction . We focus on the 2' carbon because it is the mechanical hinge of the DNA backbone, reporting directly on sugar pucker equilibrium (C2'-endo vs. C3'-endo) which governs the B-form to A-form transition and protein recognition interfaces.

Part 1: The Technical Showdown

The fundamental tension between these methods is Lattice Constraints vs. Solution Freedom . To validate your data, you must understand what each method blinds you to.

Comparative Performance Matrix
FeatureX-ray Crystallography2'-13C NMR Spectroscopy
Primary Output Electron density map (static average).Chemical shifts (

) & Relaxation rates (

).
DNA State Trapped in crystal lattice (often dehydrated).Free in solution (physiological buffer).
Dynamics Timescale Thermal parameters (B-factors) reflect harmonic motion.

s-ms timescale (exchange) & ps-ns (libration).
Sensitivity to Minor States Low. Populations <5% are often modeled as noise or solvent.High. Can detect "invisible" excited states down to 0.5% population.
2' Position Specificity Resolves C2' position but often fixes sugar pucker to C2'-endo.2'-13C is a direct reporter of sugar repuckering (N

S equilibrium).
Artifact Risk Crystal packing forces can induce non-native bends.Aggregation or paramagnetic impurities.
The "Blind Spot" Reality
  • X-ray Blind Spot: High-energy conformational states (like Hoogsteen base pairs) are often energetically disfavored in the crystal lattice or masked by the dominant ground state electron density.

  • NMR Blind Spot: While NMR detects that something is moving (via line broadening), it cannot easily solve the global architecture of large DNA complexes de novo without the distance constraints provided by X-ray.

Part 2: Methodological Deep Dive

Why 2'-13C? The Causality of the Probe

The deoxyribose ring is the sensor of DNA topology.

  • Chemical Shift Sensitivity: The 2'-13C chemical shift is highly sensitive to the sugar pucker. A shift in equilibrium from C2'-endo (B-DNA) to C3'-endo (A-like/RNA-like) causes a distinct downfield shift.

  • Proton sparsity: In standard 1H-NMR, the sugar region is crowded. Selective 2'-13C labeling removes spectral overlap and isolates the backbone "hinge" dynamics.

Protocol 1: Site-Specific 2'-13C DNA Synthesis & NMR

Target: Generate a DNA duplex with a "spy" atom at a critical junction.

  • Solid-Phase Synthesis:

    • Do not use uniform labeling (bacterial growth) for <30bp DNA if precise dynamics are required; scalar coupling (

      
      ) will interfere with relaxation data.
      
    • Step: Use phosphoramidites synthesized with 2'-13C enrichment (>98%).

    • Synthesis: Perform standard solid-phase synthesis (1 µmol scale).

    • Purification: Detritylate and purify via anion-exchange HPLC (Dionex DNAPac) to remove failure sequences. Desalt.

  • Sample Preparation:

    • Buffer: 15 mM Sodium Phosphate (pH 6.8), 25 mM NaCl, 0.1 mM EDTA, 10% D2O.

    • Crucial: Anneal by heating to 95°C for 5 min and cooling slowly to room temp to ensure duplex formation.

  • Data Acquisition (

    
     Relaxation Dispersion): 
    
    • Instrument: >600 MHz NMR with CryoProbe.

    • Experiment: On-resonance and off-resonance

      
       relaxation dispersion.
      
    • Logic: By varying the spin-lock field power (

      
      ), you can decouple the chemical exchange contribution (
      
      
      
      ) from the intrinsic relaxation (
      
      
      ).
    • Output: A dispersion curve fitting

      
       vs. 
      
      
      
      . If the curve is flat, the DNA is rigid. If it curves, the 2' carbon is exchanging between two distinct sugar puckers.
Protocol 2: X-ray Refinement for Dynamics Cross-Validation

Target: Re-interrogate "static" maps for "ghost" densities.

  • Crystallization: Standard hanging drop vapor diffusion.

  • Data Collection: Collect at 100K. Note: Cryo-cooling traps the conformational ensemble. You are looking for "frozen" disorder.

  • Refinement Strategy (The Validation Step):

    • Do not stop at

      
      .
      
    • Step: Calculate

      
       difference maps.
      
    • Action: Look specifically at the C2' and O4' regions. Is there positive green density suggesting the sugar ring wants to be elsewhere?

    • Ensemble Refinement: Use phenix.ensemble_refinement instead of single-conformer refinement. This generates a bundle of structures that fit the density, revealing if the sugar pucker is multi-modal.

Part 3: The Cross-Validation Workflow

How do you prove your NMR dynamics are real using X-ray data?

The Order Parameter ( ) vs. B-Factor Correlation

The most direct quantitative comparison is between the NMR Order Parameter (


, derived from Lipari-Szabo analysis) and the Crystallographic B-factor.
  • The Math:

    
     and 
    
    
    
    (simplified approximation for small fluctuations).
  • The Test: Plot

    
     (NMR) vs. B-factor (X-ray) for the C2' atom.
    
    • High Correlation: The flexibility is intrinsic to the molecule.

    • Low Correlation (NMR flexible, X-ray rigid):Crystal Packing Artifact. The lattice contacts are freezing the motion. This validates the NMR as the "biologically relevant" dataset.[1]

The "Shadow" Density Check

If NMR


 data indicates a 5% population of an "excited state" (e.g., Hoogsteen base pair or C3'-endo pucker):
  • Go back to the X-ray electron density.

  • Lower the contour level of the map to 0.8

    
    .
    
  • Validation: Does a "shadow" of the base or sugar appear in the alternative position predicted by NMR? If yes, you have cross-validated the existence of the excited state.

Visualizing the Workflow

The following diagram illustrates the decision matrix for integrating these two datasets.

CrossValidation cluster_NMR NMR Workflow (Dynamics) cluster_Xray X-ray Workflow (Structure) NMR_Sample 2'-13C Labeled DNA (Solution) R1rho R1rho Relaxation Dispersion NMR_Sample->R1rho Exchange Fit Exchange Parameters (kex, pop_B, delta_omega) R1rho->Exchange NMR_Model Excited State Model (e.g. Hoogsteen/C3'-endo) Exchange->NMR_Model Comparison DISCREPANCY CHECK Does NMR predict motion where X-ray is rigid? NMR_Model->Comparison Xray_Sample DNA Crystal (Lattice) Diffraction Diffraction Data (Bragg Reflections) Xray_Sample->Diffraction Refinement Standard Refinement (B-Factors) Diffraction->Refinement Xray_Model Ground State Model (Watson-Crick/C2'-endo) Refinement->Xray_Model Xray_Model->Comparison Validation1 Check 1: Crystal Contacts Is the site packed against a neighbor? Comparison->Validation1 Yes Validation2 Check 2: Shadow Density Inspect Fo-Fc map at low sigma for 'Ghost' state Validation1->Validation2 If Packing = None Final_Model INTEGRATED MODEL Dynamic Ensemble Validation1->Final_Model Packing Confirmed (Artifact identified) Validation2->Final_Model Shadow Confirmed

Caption: Integrated workflow for cross-validating NMR relaxation data against X-ray structural constraints. The process identifies whether discrepancies are biological motions or crystallographic artifacts.

Part 4: Case Study – The Hoogsteen "Breathing"

The most famous application of this cross-validation (pioneered by the Al-Hashimi group) involves the transient formation of Hoogsteen base pairs.

The Phenomenon

In canonical B-DNA, A-T and G-C pairs are Watson-Crick (WC).[2][3] However, NMR


 data on C1' and C2' carbons often reveal "ghost" states with chemical shifts corresponding to syn purines.
Data Synthesis Table

The following table represents a synthesized comparison of data typically seen when analyzing an A-T base pair in a dynamic sequence context (e.g., T-A-T).

ParameterNMR (Solution)X-ray (Standard Refinement)X-ray (Ensemble/q-fit)
Dominant State Watson-Crick (99%)Watson-Crick (100%)Watson-Crick (Major)
Minor State Hoogsteen (1%)Not modeledHoogsteen (Low Occupancy)
C1'-C1' Distance ~10.5 Å (WC) / ~8.5 Å (HG)Fixed at 10.5 ÅDistribution 8.5–10.5 Å
Evidence

dispersion at 2'-13C
Clear electron densityWeak difference density (

)
Interpretation Spontaneous "breathing"Static scaffoldLattice-trapped ensemble
Mechanism Diagram

The transition involves a 180° flip of the purine base and a sugar pucker adjustment.

HoogsteenMechanism WC Watson-Crick (Ground State) C2'-endo TS Transition State (Base Open) WC->TS k_open (slow) HG Hoogsteen (Excited State) Syn-Purine TS->HG Rotation HG->WC k_close (fast) Note1 X-ray usually captures ONLY this state Note1->WC Note2 NMR 2'-13C detects this population (0.5-1%) Note2->HG

Caption: Kinetic mechanism of Watson-Crick to Hoogsteen transition. X-ray crystallography typically traps the ground state (Blue), while 2'-13C NMR relaxation dispersion detects the transient excited state (Red).

Part 5: Strategic Recommendations

  • Don't Trust B-Factors for Micro-Dynamics: B-factors aggregate static disorder, lattice defects, and thermal motion. They are poor proxies for specific conformational exchange. Use NMR

    
     for true internal motility.
    
  • Use X-ray to Define the "Box": Use the high-resolution X-ray structure to define the steric boundaries. If NMR predicts a motion that clashes with the X-ray backbone, the NMR model is likely over-fitting or the X-ray structure is in a non-physiological conformation (e.g., Z-DNA).

  • The "Golden Standard" Experiment: If you observe a dynamic event in NMR, mutate the sequence to stabilize that state (e.g., N1-methyl adenine to trap Hoogsteen) and then crystallize it. If the crystal structure of the mutant matches the "excited state" chemical shifts of the wild-type, you have achieved perfect cross-validation.

References

  • Al-Hashimi, H. M. (2011).[4] Transient Hoogsteen base pairs in canonical duplex DNA.[3][4] Nature.[4][5] [Link]

  • Nikolova, E. N., et al. (2011). Probing sequence-specific DNA flexibility in A-tracts and pyrimidine–purine steps by NMR 13C relaxation. Biochemistry.[3][6][7][8][9] [Link]

  • Bothe, J. R., et al. (2011). Characterizing RNA dynamics at atomic resolution using solution-state NMR spectroscopy. Nature Methods. [Link]

  • Hansen, A. L., & Al-Hashimi, H. M. (2007). Dynamics of DNA sugar-backbone from 13C-NMR relaxation.[6] Journal of the American Chemical Society. [Link]

  • Burnley, B. T., et al. (2012). Conformational selection or induced fit? A critical appraisal of the kinetic mechanism. Science.[3][10] [Link]

Sources

Safety Operating Guide

Safe Disposal of 2'-Deoxycytidine-2'-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2'-Deoxycytidine-2'-13C Proper Disposal Procedures

Core Directive & Scientific Context

This compound is a stable isotope-labeled nucleoside analog widely used as an internal standard in mass spectrometry (LC-MS) and metabolic flux analysis. Unlike its radiolabeled counterpart (Carbon-14), Carbon-13 is a stable, non-radioactive isotope .[1]

Critical Distinction:

  • 
    C (Stable):  No radioactive decay.[1] No ionizing radiation.[1] Disposal = Chemical Waste. 
    
  • 
    C (Radioactive):  Beta-emitter. Disposal = Radioactive Waste. [2]
    

Misclassifying this compound as radioactive waste incurs unnecessary costs and regulatory burdens. Conversely, disposing of it as "standard trash" violates chemical hygiene standards due to its biological activity as a nucleoside analog. This guide provides a self-validating protocol for disposing of this compound based on the specific waste stream generated (solid, solvent-mixed, or biological).

Safety Assessment & Hazard Profile

Before disposal, the chemical nature of the substance must be understood to select the correct waste stream.[3]

Parameter Data / Status Implication for Disposal
CAS Number 3992-42-5 (Unlabeled Parent)Use parent CAS for waste manifesting if specific isotope CAS is not listed in local databases.
Radioactivity None (Stable Isotope)DO NOT place in radioactive waste containers (unless mixed with other radiolabels).
Toxicity Low (Not classified as PBT)Generally not a "P-listed" acutely hazardous waste, but treated as "U-listed" or general chemical waste depending on concentration.
Physical State Solid (Crystalline Powder)Must be dissolved or containerized; never dispose of loose powder in trash.
Reactivity Stable; Incompatible with strong oxidizersSegregate from oxidizing acids (e.g., Nitric Acid) in waste storage.

Expert Insight: While 2'-Deoxycytidine is naturally occurring, the concentrated, purified laboratory reagent should be treated as Non-Hazardous Chemical Waste (unless mixed with hazardous solvents). It should not be poured down the drain without explicit EHS approval, as nucleoside analogs can interfere with biological wastewater treatment systems.

Disposal Decision Matrix

The following logic flow determines the correct disposal path based on how the this compound was used.

DisposalDecisionTree Start Waste Containing This compound IsSolid Is it a Solid or Liquid? Start->IsSolid SolidType Solid Type? IsSolid->SolidType Solid LiquidMix Mixture Composition? IsSolid->LiquidMix Liquid PureCompound Pure Compound / Expired Stock SolidType->PureCompound Debris Contaminated Debris (Gloves, Weigh Boats) SolidType->Debris SolidDisposal Solid Chemical Waste (Label: Non-Hazardous Organic) PureCompound->SolidDisposal Debris->SolidDisposal Gross Contamination Trash Standard Lab Trash (If trace contamination only) Debris->Trash Trace (<0.1%) WithSolvents Mixed with Solvents (MeOH, ACN, etc.) LiquidMix->WithSolvents WithBio Mixed with Biologicals (Cell Media, Plasma) LiquidMix->WithBio Aqueous Pure Aqueous Buffer (Non-toxic) LiquidMix->Aqueous SolventWaste Organic Solvent Waste (Halogenated or Non-Halogenated) WithSolvents->SolventWaste BioWaste Biomedical Waste (Autoclave/Incinerate) WithBio->BioWaste Aqueous->SolidDisposal Collect as Aq. Waste (Best Practice) Drain Sanitary Sewer (ONLY if approved by EHS) Aqueous->Drain Conditional*

Figure 1: Logical decision tree for segregating this compound waste streams. Note that "Conditional" drain disposal requires explicit written approval from your facility's Environmental Health & Safety (EHS) officer.

Detailed Disposal Protocols

Applicability: Unused powder, expired vials, or highly concentrated stock solutions (>10 mM).

  • Container Selection: Use a chemically compatible container (HDPE or Glass) with a screw-top lid.

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "this compound" (or "Deoxycytidine").

    • Hazard Class: Check "Non-Hazardous" or "Irritant" (depending on local SDS interpretation). Do not mark as radioactive.

  • Segregation: Store in the "Organic Solids" or "Aqueous Chemical Waste" area.

  • Hand-off: Request pickup by your institution's chemical waste management team.

Applicability: Waste generated during analysis, typically mixed with Acetonitrile (ACN), Methanol (MeOH), or Formic Acid.

  • Classification: The hazard is driven by the solvent , not the isotope.

  • Collection: Direct LC-MS waste lines into a solvent waste carboy.

  • Segregation:

    • If using Chloroform/DCM: Halogenated Waste .

    • If using ACN/MeOH/Water: Non-Halogenated Waste .

  • Disposal: Cap carboy when 90% full. Label with solvent percentages (e.g., "50% Acetonitrile, 49% Water, 1% Formic Acid, Trace 2'-Deoxycytidine-13C").

Applicability: Media or biological fluids spiked with the isotope.

  • Primary Hazard: The biological material (potential pathogens) takes precedence.

  • Deactivation:

    • Liquid Media: Add bleach (final concentration 10%) for 20 minutes OR collect for autoclaving.

    • Solid Waste (Plates/Tips): Collect in red biohazard bags.

  • Disposal: Once deactivated/autoclaved, the material is treated as biomedical waste. The trace amount of stable isotope does not require chemical waste segregation unless the concentration is chemically significant (>1%).

Regulatory Compliance & Documentation

To maintain "Trustworthiness" and audit-readiness, follow these documentation standards:

  • SDS Availability: Maintain the Safety Data Sheet (SDS) for 2'-Deoxycytidine (unlabeled) in the lab. Inspectors accept the unlabeled SDS for stable isotopes as the chemical hazards are identical [1].

  • Inventory Management: When the vial is empty, deface the barcode/label before discarding the glass vial to prevent "phantom inventory" in your chemical tracking system.

  • Sewer Disposal Ban: Under the US EPA Resource Conservation and Recovery Act (RCRA) , pouring pharmaceuticals or chemical reagents down the drain is generally prohibited unless a specific exclusion exists. Always default to capturing waste [2].[4]

References

  • U.S. Environmental Protection Agency (EPA). (2024). Waste Classification Guidelines: Hazardous Waste Listings (40 CFR Part 261). Retrieved from [Link]

  • Moravek, Inc. (2024).[5] How To Store And Dispose Of Radiolabeled vs Stable Isotope Compounds. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.